CC-401 hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O.ClH/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21;/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBVXKYKWOUGAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CC-401 Hydrochloride: A Technical Guide to its JNK Inhibitor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the c-Jun N-terminal kinase (JNK) inhibitor, CC-401 hydrochloride. The document details its selectivity profile based on available biochemical data, outlines representative experimental methodologies for kinase inhibition assays, and visualizes the relevant biological pathways and experimental workflows.
Introduction
This compound is a potent, ATP-competitive inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms.[1] The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, playing a pivotal role in cellular responses to stress, inflammation, apoptosis, and proliferation.[2] Dysregulation of the JNK pathway has been implicated in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making it an attractive target for therapeutic intervention. CC-401 was developed as a second-generation JNK inhibitor, demonstrating efficacy in preclinical models of renal injury and antineoplastic activity.[2][3] However, its clinical development was discontinued.[2][3] Understanding the selectivity profile of kinase inhibitors like CC-401 is crucial for interpreting experimental results and predicting potential on- and off-target effects.
CC-401 Kinase Selectivity Profile
| Target Kinase | Inhibition (Ki) | Selectivity vs. JNK |
| JNK1 | 25-50 nM | - |
| JNK2 | 25-50 nM | - |
| JNK3 | 25-50 nM | - |
| p38 | > 40-fold less potent | > 40-fold |
| ERK | > 40-fold less potent | > 40-fold |
| IKK2 | > 40-fold less potent | > 40-fold |
| Protein Kinase C (PKC) | > 40-fold less potent | > 40-fold |
| Lck | > 40-fold less potent | > 40-fold |
| ZAP70 | > 40-fold less potent | > 40-fold |
Note: The table summarizes publicly available data.[1][5] A broader screening against a larger kinase panel would be necessary for a complete selectivity profile. Ki (inhibition constant) represents the concentration of the inhibitor required to occupy 50% of the enzyme active sites.
JNK Signaling Pathway and CC-401 Inhibition
The JNK signaling cascade is a multi-tiered pathway initiated by various stress stimuli. This leads to the activation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), MKK4 or MKK7. These MAP2Ks then dually phosphorylate and activate JNK on threonine and tyrosine residues. Activated JNK translocates to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. This leads to the transcription of genes involved in various cellular processes. CC-401 acts by competitively binding to the ATP-binding site of JNK, thereby preventing the phosphorylation of its substrates, such as c-Jun.[1]
Experimental Protocols
Detailed experimental protocols for the specific kinase assays used to generate the selectivity data for CC-401 are not publicly available. However, the following represents a standard biochemical kinase assay protocol that can be utilized to determine the inhibitory activity of a compound against JNK and other kinases.
Biochemical Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay measures the incorporation of radiolabeled phosphate from [γ-33P]ATP into a specific substrate by the kinase.
Materials and Reagents:
-
Kinases: Recombinant human JNK1, JNK2, JNK3, p38α, ERK2, IKKβ, PKCα, Lck, ZAP70.
-
Substrates: GST-c-Jun (for JNKs), Myelin Basic Protein (MBP) (for p38, ERK), IκBα peptide (for IKKβ), Histone H1 (for PKC), Lck-tide (for Lck), ZAP-tide (for ZAP70).
-
Inhibitor: this compound dissolved in DMSO.
-
Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT.
-
[γ-33P]ATP: 10 mCi/mL.
-
ATP: 10 mM stock solution.
-
Stop Solution: 75 mM phosphoric acid.
-
Filter Plates: 96-well phosphocellulose filter plates.
-
Scintillation Counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Mixture: In a 96-well plate, prepare the kinase reaction mixture containing the assay buffer, the specific substrate at its Km concentration, and the respective kinase.
-
Initiation of Reaction: Add the diluted CC-401 or DMSO (vehicle control) to the kinase reaction mixture and incubate for 10 minutes at room temperature.
-
Start Phosphorylation: Initiate the phosphorylation reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP to a final concentration equal to the Km for ATP of the specific kinase.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Stopping the Reaction: Terminate the reaction by adding the stop solution.
-
Filter Binding: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-33P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove any unbound radioactivity.
-
Detection: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of CC-401 relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation if the ATP concentration and the Km of ATP for the kinase are known.
Kinase Selectivity Profiling Workflow
The process of determining the selectivity of a kinase inhibitor involves screening it against a large panel of kinases. The following diagram illustrates a typical workflow for such a study.
Conclusion
This compound is a potent and selective inhibitor of JNK kinases. The available data demonstrates its high affinity for JNK isoforms with a significant margin of selectivity over other related kinases. While a comprehensive public dataset from a broad kinase panel is lacking, the provided information and representative methodologies offer a solid foundation for researchers working with this compound. The visualization of the JNK signaling pathway and the experimental workflow for selectivity profiling further aid in understanding the context of CC-401's mechanism of action and the process by which its specificity is determined. Researchers utilizing CC-401 should consider its selectivity profile when designing experiments and interpreting results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Non-kinase targeting of oncogenic c-Jun N-terminal kinase (JNK) signaling: the future of clinically viable cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
CC-401 hydrochloride CAS number and chemical properties
An In-Depth Technical Guide to CC-401 Hydrochloride
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of this compound, a second-generation c-Jun N-terminal kinase (JNK) inhibitor. CC-401 is a potent and selective small molecule with potential therapeutic applications in oncology and inflammatory diseases.
Chemical Properties and Identification
CC-401 is an ATP-competitive anthrapyrazolone derivative.[1] Its chemical and physical properties are summarized below. It is important to note that the compound is available as both a hydrochloride and a dihydrochloride salt, which affects its molecular weight and potentially its solubility.
| Property | Value | Citations |
| CAS Number | 1438391-30-0 (hydrochloride) 2250025-96-6 (dihydrochloride) | [2][3][4][5][6] |
| Molecular Formula | C₂₂H₂₅ClN₆O (hydrochloride) C₂₂H₂₄N₆O·2HCl (dihydrochloride) | [3][6][7] |
| Molecular Weight | 424.93 g/mol (hydrochloride) 461.39 g/mol (dihydrochloride) | [6][7] |
| Synonyms | CC401 HCl | [5] |
| Appearance | Powder | [5] |
| Solubility | Hydrochloride: Soluble in DMSO (e.g., 85 mg/mL or 100 mg/mL) Dihydrochloride: Soluble in water (up to 100 mM) and DMSO (up to 100 mM) | [2][5][6][8] |
| Storage | Desiccate at -20°C or store at 4°C, sealed and away from moisture. In solvent, store at -80°C for up to 6 months. | [5][7] |
Mechanism of Action and Signaling Pathway
CC-401 is a potent inhibitor of all three major c-Jun N-terminal kinase (JNK) isoforms: JNK1, JNK2, and JNK3.[9][10] It functions by competitively binding to the ATP-binding site within the active, phosphorylated form of JNK.[1][6][9] This action prevents the phosphorylation of c-Jun, a key downstream transcription factor, thereby inhibiting its transcriptional activity and modulating various cellular processes.[1][9]
A key feature of CC-401 is its high selectivity. It exhibits at least a 40-fold greater selectivity for JNK compared to other related kinases, including p38, extracellular signal-regulated kinase (ERK), inhibitor of κB kinase (IKK2), protein kinase C (PKC), Lck, and ZAP70.[2][6][9][11] Interestingly, while CC-401 effectively blocks the phosphorylation of c-Jun, it does not prevent the upstream stress-induced phosphorylation of JNK itself.[9][10]
Quantitative Biological Data
The inhibitory activity and cellular effects of CC-401 have been quantified in various assays. In cell-based assays, a concentration range of 1 to 5 μM provides specific JNK inhibition.[9]
Table 1: Inhibitory Potency
| Parameter | Value | Target | Notes | Citations |
| Kᵢ | 25 - 50 nM | All three JNK forms | Competitive binding with ATP | [6][8][9][10] |
| IC₅₀ | 51.7 μM | HT-22 mouse cells | Cytotoxicity assessed via MTS assay after 48 hrs | [9] |
Table 2: Investigational Dosing
| Model System | Dosage | Administration Route | Study Context | Citations |
| Rat | 200 mg/kg, twice daily (b.i.d.) | Oral gavage | Anti-GBM glomerulonephritis | [9] |
| Mouse | 25 mg/kg, every 3 days | Intraperitoneal | Colon cancer xenograft | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpreting the activity of CC-401. Below are summaries of protocols cited in the literature.
In Vitro JNK Inhibition Specificity Assay
This assay is designed to confirm that CC-401 specifically inhibits the downstream activity of JNK without blocking its upstream activation.
-
Cell Culture: HK-2 human tubular epithelial cells are cultured under standard conditions.
-
Induction of Stress: Cells are subjected to osmotic stress using sorbitol to activate the JNK pathway.
-
Treatment: Cells are co-treated with varying concentrations of CC-401.
-
Analysis:
-
Cell lysates are collected and analyzed via Western blot.
-
Antibodies specific for phosphorylated c-Jun (p-c-Jun) are used to measure the inhibitory effect of CC-401 on JNK's kinase activity.
-
Antibodies for phosphorylated JNK (p-JNK), p-p38, and p-ERK are used to confirm that CC-401 does not prevent the upstream phosphorylation of these kinases, demonstrating its specific mode of action.[9][10]
-
In Vivo Anti-GBM Glomerulonephritis Rat Model
This protocol evaluates the therapeutic efficacy of CC-401 in a model of progressive kidney disease.
-
Disease Induction: Female WKY rats are immunized with sheep IgG. Five days later, they receive an intravenous injection of sheep anti-rat glomerular basement membrane (GBM) serum to induce glomerulonephritis.
-
Treatment Initiation: Seven days post-injection, when the disease is established, treatment begins.
-
Dosing Regimen:
-
Treatment Group: Receives CC-401 (200 mg/kg) via oral gavage twice daily.
-
Vehicle Group: Receives the vehicle solution (e.g., sodium citrate).
-
Control Groups: Untreated animals are monitored at day 7 and day 24.
-
-
Monitoring and Endpoint Analysis:
-
Urine is collected on days 5, 14, and 21 to measure proteinuria.
-
On day 24, animals are euthanized, and blood is collected to measure serum creatinine levels.
-
Kidney tissues can be collected for histological analysis.[9]
-
Conclusion
This compound is a well-characterized, potent, and highly selective JNK inhibitor. Its mechanism as an ATP-competitive inhibitor of all three JNK isoforms is well-established. The available data from in vitro and in vivo studies demonstrate its ability to modulate the JNK signaling pathway effectively, suggesting its potential as a therapeutic agent in relevant disease contexts. This technical guide provides core data to aid researchers in the design and interpretation of studies involving this compound.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C22H25ClN6O | CID 66576998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound by USBiological, Cat. No. 444047-1MG | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 5. This compound | CAS:1438391-30-0 | JNK inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. CC 401 dihydrochloride | JNK/c-jun Inhibitors: R&D Systems [rndsystems.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | JNK | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CC-401 HCl | JNK inhibitor | CAS 1438391-30-0 | Buy CC-401 HCl from Supplier InvivoChem [invivochem.com]
- 11. This compound |CAS:1438391-30-0 Probechem Biochemicals [probechem.com]
CC-401 Hydrochloride: A Technical Guide to Downstream Signaling Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
CC-401 hydrochloride is a potent and selective, ATP-competitive small molecule inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms: JNK1, JNK2, and JNK3. By binding to the ATP-binding site of activated, phosphorylated JNK, CC-401 effectively blocks the phosphorylation of its key downstream substrate, the transcription factor c-Jun. This inhibition disrupts the JNK signaling cascade, a critical pathway implicated in cellular responses to stress, inflammation, apoptosis, and cell proliferation. This technical guide provides an in-depth overview of the downstream signaling targets of this compound, summarizing key preclinical data, outlining experimental methodologies, and visualizing the associated molecular pathways. Although early clinical development in acute myeloid leukemia was discontinued, the compound remains a valuable tool for investigating the therapeutic potential of JNK inhibition in various pathological contexts.[1][2]
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of JNK activity. The JNKs are a family of serine/threonine protein kinases belonging to the mitogen-activated protein kinase (MAPK) family. The canonical JNK signaling pathway is a three-tiered kinase cascade initiated by various cellular stressors. This cascade culminates in the dual phosphorylation and activation of JNKs, which then phosphorylate a range of cytoplasmic and nuclear substrates, most notably the transcription factor c-Jun.
CC-401 acts as a competitive inhibitor of ATP at the kinase domain of JNK, preventing the transfer of phosphate to its substrates. This leads to a reduction in the phosphorylation of c-Jun at key N-terminal residues (Ser63/Ser73), thereby attenuating its transcriptional activity. The selectivity of CC-401 for JNK over other related kinases, such as p38 MAPK and ERK, is reported to be at least 40-fold.
Downstream Signaling Targets and Cellular Consequences
The inhibition of the JNK/c-Jun axis by this compound has profound effects on various cellular processes, primarily through the altered expression of c-Jun target genes. These genes are involved in critical cellular functions such as cell cycle regulation, apoptosis, and cellular metabolism.
Regulation of Apoptosis
The role of the JNK pathway in apoptosis is complex and context-dependent. However, in many cancer models, sustained JNK activation is pro-apoptotic. By inhibiting JNK, CC-401 can modulate apoptosis. For instance, in some contexts, JNK inhibition can sensitize cancer cells to other therapeutic agents. Preclinical studies have shown that JNK inhibition can block JNK-dependent primary tumor growth and cancer stemness.[2]
Cell Cycle Control
c-Jun is a key regulator of cell cycle progression. It can influence the expression of cyclins, such as Cyclin D1, which are essential for the G1/S phase transition. Inhibition of c-Jun phosphorylation by CC-401 can therefore lead to cell cycle arrest.
Regulation of Gene Expression
The primary downstream effect of CC-401 is the modulation of c-Jun-dependent gene transcription. c-Jun, as part of the AP-1 transcription factor complex, binds to specific DNA sequences (AP-1 sites) in the promoter regions of its target genes. Inhibition of JNK-mediated c-Jun phosphorylation prevents the recruitment of co-activators and the initiation of transcription of these genes.
A notable c-Jun target gene with implications for cancer metabolism is glutaminase (GLS).[3][4] c-Jun can directly bind to the GLS promoter and upregulate its expression, leading to increased glutamine metabolism, a hallmark of many cancer cells.[3][4] By inhibiting the JNK/c-Jun pathway, CC-401 can potentially downregulate GLS expression and disrupt cancer cell metabolism. Other identified c-Jun target genes in cancer include FosB, NFATC2, WEE1, and PVR.[5]
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Target(s) | Assay Type | Reference |
| Ki | 25-50 nM | JNK1, JNK2, JNK3 | Kinase Assay | |
| IC50 | 51.7 µM | HT-22 cells | MTS Cell Viability Assay |
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the downstream effects of this compound.
JNK Kinase Assay (In Vitro)
This assay measures the ability of CC-401 to inhibit the phosphorylation of a JNK substrate by purified JNK enzyme.
-
Principle: A recombinant JNK enzyme is incubated with a substrate (e.g., GST-c-Jun) and ATP in the presence or absence of CC-401. The extent of substrate phosphorylation is then quantified.
-
Materials:
-
Recombinant active JNK1, JNK2, or JNK3
-
GST-c-Jun (1-79) fusion protein as substrate
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP (radiolabeled [γ-32P]ATP or cold ATP for non-radioactive methods)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure (Non-radioactive):
-
Prepare serial dilutions of CC-401.
-
In a microplate, combine the JNK enzyme, GST-c-Jun substrate, and CC-401 dilutions in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detect the phosphorylated substrate using a phospho-specific antibody (e.g., anti-phospho-c-Jun (Ser63)) via ELISA or Western blot.
-
-
Data Analysis: Determine the IC50 value of CC-401 by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis of Phospho-c-Jun
This method is used to assess the effect of CC-401 on JNK activity within a cellular context.
-
Principle: Cells are treated with a JNK activator (e.g., anisomycin or UV radiation) in the presence or absence of CC-401. Cell lysates are then prepared, and the levels of phosphorylated c-Jun are detected by Western blotting using a phospho-specific antibody.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
JNK activator (e.g., Anisomycin)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total c-Jun, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of CC-401 for a specified time (e.g., 1 hour).
-
Stimulate the cells with a JNK activator for a short period (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-c-Jun signal to total c-Jun and the loading control.
Preclinical and Clinical Overview
Preclinical studies in various cancer models have demonstrated the potential of JNK inhibition as a therapeutic strategy. CC-401 has been shown to inhibit tumor growth and sensitize cancer cells to other treatments in models of colon and triple-negative breast cancer.[2]
A Phase I clinical trial of CC-401 was initiated in subjects with high-risk myeloid leukemia (NCT00126893).[6] However, this trial was terminated.[1][2] The reasons for the termination have not been publicly disclosed in detail.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the JNK signaling pathway. Its ability to block the phosphorylation of c-Jun provides a powerful tool for dissecting the roles of JNK signaling in various biological and pathological processes. While its clinical development has been halted, the wealth of preclinical data and the established methodologies for its use make CC-401 an invaluable resource for researchers in oncology, immunology, and neurobiology seeking to understand and therapeutically target the JNK cascade. Further investigation into the downstream effects of CC-401 on the expression of specific c-Jun target genes in different cellular contexts will continue to illuminate the therapeutic potential of JNK inhibition.
References
- 1. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-kinase targeting of oncogenic c-Jun N-terminal kinase (JNK) signaling: the future of clinically viable cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oncogenic transcription factor c-Jun regulates glutaminase expression and sensitizes cells to glutaminase-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Specific c-Jun target genes in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
The Role of CC-401 Hydrochloride in Apoptosis Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CC-401 hydrochloride is a potent and selective, ATP-competitive inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms: JNK1, JNK2, and JNK3. The JNK signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis. Depending on the cellular context and the nature of the stimulus, JNK signaling can have either pro-apoptotic or anti-apoptotic effects, making it a key target in cancer therapy. This technical guide will delve into the mechanistic role of JNK inhibition in the induction of apoptosis, using data from the well-characterized JNK inhibitor SP600125 as a proxy to illustrate the anticipated effects of CC-401. This document will provide an in-depth overview of the signaling pathways, quantitative data from relevant studies, and detailed experimental protocols for assessing the apoptotic effects of JNK inhibitors.
Introduction to this compound and JNK Signaling
This compound is a second-generation anthrapyrazolone inhibitor of JNK.[1] By binding to the ATP-binding site of JNK, CC-401 prevents the phosphorylation of downstream targets, most notably the transcription factor c-Jun.[2] The JNK signaling cascade is a component of the mitogen-activated protein kinase (MAPK) pathway and is typically activated by cellular stress, such as inflammatory cytokines, UV radiation, and cytotoxic drugs.
The role of JNK in apoptosis is complex and often contradictory. Sustained JNK activation is generally associated with the induction of apoptosis, while transient activation can promote cell survival.[3] JNK can influence apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
The Role of JNK Inhibition in Apoptosis Pathways
Inhibition of the JNK pathway by compounds such as CC-401 is expected to modulate apoptosis, particularly in cancer cells where JNK signaling is often dysregulated. The following sections detail the involvement of JNK in the two major apoptosis pathways, with insights drawn from studies on the JNK inhibitor SP600125.
The Extrinsic Apoptosis Pathway
The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of initiator caspase-8.
JNK signaling can regulate the expression of death ligands, such as FasL.[4] By inhibiting the JNK-c-Jun axis, CC-401 may downregulate FasL expression, thereby suppressing this arm of the extrinsic pathway. Conversely, in some cellular contexts, JNK inhibition has been shown to activate caspase-8, suggesting a more complex regulatory role.[3]
The Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these proteins determines mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of caspase-9.
JNK can phosphorylate and regulate the activity of Bcl-2 family members. For instance, JNK can phosphorylate the anti-apoptotic protein Bcl-2, leading to its inactivation. Conversely, JNK can also promote the translocation of the pro-apoptotic protein Bax to the mitochondria.[5] Therefore, inhibition of JNK by CC-401 could be expected to have opposing effects depending on the predominant JNK-mediated interactions in a given cell type. Some studies with SP600125 have shown that JNK inhibition can lead to an upregulation of Bax and downregulation of Bcl-2, thereby promoting apoptosis.
Quantitative Analysis of JNK Inhibitor-Mediated Apoptosis
The following tables summarize representative quantitative data from studies on the JNK inhibitor SP600125, which can serve as a reference for the expected efficacy of CC-401.
Table 1: IC50 Values of SP600125 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) for Inhibition of c-Jun Phosphorylation | Reference |
| Jurkat T cells | Leukemia | 5 - 10 | [2] |
| Th0 cells | (Primary human CD4+) | 5 - 12 | [6] |
Table 2: Effects of SP600125 on Apoptosis-Related Proteins
| Cell Line | Treatment | Effect on Bax | Effect on Bcl-2 | Effect on Caspase-3 | Reference |
| Human Lung Adenocarcinoma | Dihydroartemisinin + SP600125 | Accelerated translocation to mitochondria | - | Activation | [5] |
| Human Leukemia U937 | SP600125 | - | Overexpression inhibited apoptosis | Activation | [7] |
| Cisplatin-treated Adipocytes | Cisplatin + SP600125 | Upregulation | Downregulation | - |
Experimental Protocols for Assessing Apoptosis
This section provides detailed methodologies for key experiments used to evaluate the role of JNK inhibitors like CC-401 in apoptosis.
Western Blot Analysis of Apoptosis Markers
Objective: To detect the expression levels of key apoptosis-related proteins, such as cleaved caspases (e.g., caspase-3, -8, -9), PARP, and Bcl-2 family members, following treatment with a JNK inhibitor.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound (or a vehicle control) for a predetermined time course (e.g., 24, 48, 72 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, Bax, Bcl-2, etc., overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Flow Cytometry Analysis of Apoptosis (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a JNK inhibitor.
Protocol:
-
Cell Culture and Treatment: Seed 1-5 x 10^5 cells per well in a 6-well plate and treat with this compound as described above.[8]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Wash the cells once with cold 1X PBS.[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[8]
-
Staining:
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Caspase Activity Assay (Colorimetric)
Objective: To measure the activity of executioner caspases (e.g., caspase-3) in cell lysates after treatment with a JNK inhibitor.
Protocol:
-
Cell Culture and Lysis: Treat cells with this compound and prepare cell lysates as described for Western blotting.
-
Assay Preparation:
-
Add 50 µL of cell lysate to a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer/DTT mix to each sample.
-
Add 5 µL of the DEVD-pNA substrate (for caspase-3) to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader.
-
Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase activity.
Conclusion
This compound, as a potent JNK inhibitor, holds therapeutic potential in diseases characterized by aberrant JNK signaling, such as cancer. Its mechanism of action is anticipated to involve the modulation of both the intrinsic and extrinsic apoptosis pathways. While direct and detailed public data on the apoptotic effects of CC-401 are limited, the extensive research on the proxy compound SP600125 provides a strong framework for understanding its likely impact on cancer cells. The experimental protocols detailed in this guide offer a robust starting point for researchers to investigate the precise role of CC-401 in inducing apoptosis in various cellular contexts. Further research is warranted to elucidate the specific molecular interactions and downstream effects of CC-401 in different cancer types to fully realize its therapeutic promise.
References
- 1. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The c-Jun-N-terminal-Kinase inhibitor SP600125 enhances the butyrate derivative D1-induced apoptosis via caspase 8 activation in Kasumi 1 t(8;21) acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SP600125, a selective JNK inhibitor, protects ischemic renal injury via suppressing the extrinsic pathways of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The JNK inhibitor SP600125 enhances dihydroartemisinin-induced apoptosis by accelerating Bax translocation into mitochondria in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Bcl-2 overexpression attenuates SP600125-induced apoptosis in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
CC-401 Hydrochloride and Its Effect on the Cell Cycle: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
CC-401 hydrochloride is a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in a variety of cellular processes, including stress responses, apoptosis, and inflammation. As a second-generation JNK inhibitor, this compound shares a chemical lineage with the well-studied compound SP600125. While direct and extensive studies on the specific effects of this compound on the cell cycle are limited in publicly available literature, its mechanism of action as a JNK inhibitor and its relationship to SP600125 allow for a comprehensive understanding of its potential impact on cell cycle regulation. This technical guide will synthesize the available information, with a primary focus on the established effects of JNK inhibition by related compounds, to provide a detailed overview for researchers and drug development professionals.
Core Mechanism of Action: JNK Inhibition
This compound functions as an ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3). By binding to the ATP-binding site of the kinase, it prevents the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun. The inhibition of c-Jun phosphorylation disrupts the formation of the AP-1 transcription factor complex, which regulates the expression of genes involved in cell proliferation, survival, and apoptosis.
Effects on Cell Cycle Progression
Based on extensive research on the closely related JNK inhibitor SP600125, this compound is anticipated to induce cell cycle arrest, primarily at the G2/M phase. This arrest prevents cells from entering mitosis, leading to an accumulation of cells with a 4N DNA content.
Key Observations from Studies with Related JNK Inhibitors:
-
G2/M Phase Arrest: Treatment of various cancer cell lines with the JNK inhibitor SP600125 consistently results in a significant increase in the population of cells in the G2/M phase of the cell cycle.[1][2][3]
-
Endoreduplication: In some cell types, prolonged G2/M arrest induced by JNK inhibition can lead to endoreduplication, a process where cells undergo DNA replication without cell division, resulting in polyploidy.[1][2]
-
Induction of p21: The cell cycle arrest mediated by JNK inhibitors is often associated with the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.[1][2] The induction of p21 appears to be a key event in blocking the activity of CDK1/Cyclin B1, a critical complex for mitotic entry.
-
p53-Independent Mechanism: The induction of p21 and subsequent cell cycle arrest by SP600125 has been shown to occur independently of the tumor suppressor protein p53 in several cancer cell lines.[1]
Quantitative Data on Cell Cycle Effects of JNK Inhibition
The following table summarizes quantitative data from studies using the JNK inhibitor SP600125, which is expected to have a similar biological activity to this compound.
| Cell Line | Compound | Concentration | Incubation Time | Effect on Cell Cycle | Reference |
| U937 (Human leukemia) | SP600125 | 20 µM | 24 hours | Significant accumulation of cells in G2/M phase. | [1] |
| HCT116 (Human colon cancer) | SP600125 | 20 µM | 48 hours | Persistent 4N DNA content, indicating G2/M arrest. | [1] |
| Multiple Myeloma, Breast Cancer, Prostate Cancer, Erythroleukemia cells | SP600125 | Not specified | Not specified | G2/M phase arrest and endoreduplication-related apoptosis. | [1] |
| Synchronized leukemia cells | SP600125 | Varying concentrations | 24 hours | Significant G2/M cell cycle arrest with elevated p21 levels. | [2] |
| Synchronized leukemia cells | SP600125 | Varying concentrations | 48 hours | Endoreduplication with elevated Cdk2 protein levels. | [2] |
Signaling Pathways and Molecular Mechanisms
The inhibition of JNK by this compound is predicted to initiate a signaling cascade that culminates in cell cycle arrest. The following diagram illustrates the proposed pathway based on evidence from SP600125 studies.
Caption: Proposed signaling pathway of this compound leading to G2/M cell cycle arrest.
Experimental Protocols
To investigate the effects of this compound on the cell cycle, the following experimental protocols, adapted from studies with SP600125, can be employed.
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the distribution of cells in different phases of the cell cycle.
-
Methodology:
-
Seed cells (e.g., HCT116, U937) in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 1-20 µM) or vehicle control (DMSO) for desired time points (e.g., 24, 48 hours).
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of PI.
-
Western Blot Analysis of Cell Cycle Regulatory Proteins
-
Objective: To assess the expression levels of key proteins involved in cell cycle regulation.
-
Methodology:
-
Treat cells with this compound as described above.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p21, CDK1, Cyclin B1, phospho-c-Jun, total c-Jun, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying the effects of this compound on the cell cycle.
Conclusion
This compound, as a potent JNK inhibitor, is strongly implicated in the regulation of the cell cycle. Drawing parallels from its close analog, SP600125, it is highly probable that this compound induces G2/M phase arrest through the upregulation of the CDK inhibitor p21. This effect on the cell cycle, coupled with its ability to modulate apoptotic pathways, underscores its potential as a therapeutic agent in oncology. Further direct experimental validation is necessary to fully elucidate the precise molecular mechanisms and dose-dependent effects of this compound on cell cycle progression in various cellular contexts. The experimental protocols and workflows outlined in this guide provide a robust framework for such investigations.
References
- 1. SP600125 suppresses Cdk1 and induces endoreplication directly from G2 phase, independent of JNK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial cell cycle and growth phase switch by the essential transcriptional regulator CtrA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Jun N-terminal Kinase Inhibitor II (SP600125) Activates Müllerian Inhibiting Substance Type II Receptor-Mediated Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of CC-401 Hydrochloride: A JNK Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
CC-401 hydrochloride is a second-generation, ATP-competitive anthrapyrazolone inhibitor of the c-Jun N-terminal kinases (JNK).[1] As a key mediator of cellular responses to stress stimuli, the JNK signaling pathway is implicated in a variety of pathological conditions, including neurodegenerative diseases, inflammatory disorders, and cancer. CC-401 competitively binds to the ATP-binding site of active, phosphorylated JNK, thereby inhibiting the phosphorylation of its downstream target, the transcription factor c-Jun.[2][3] This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its biological activity, experimental protocols, and the signaling pathways it modulates.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies involving this compound.
Table 1: In Vitro Biological Activity
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| Ki (JNK1, JNK2, JNK3) | 25-50 nM | Not specified | [2][4] |
| IC50 (Cytotoxicity) | 51.7 μM | Mouse HT-22 cells, 48-hour incubation, MTS assay | [2] |
| Selectivity | > 40-fold | Over p38, ERK, IKK2, protein kinase C, Lck, and ZAP70 | [3] |
Table 2: In Vivo Study Parameters and Outcomes
| Animal Model | This compound Dose and Regimen | Key Findings | Reference |
| Mouse Xenograft (HT29 human colon cancer cells) | 25 mg/kg, intraperitoneal injection, every 3 days | In combination with Bevacizumab and Oxaliplatin, significantly lower p-cJun content was observed, indicating effective JNK inhibition. | [2] |
| Rat Model of Anti-GBM Glomerulonephritis | 200 mg/kg, oral gavage, twice daily for 17 days (initiated on day 7) | Slowed the progression of proteinuria and prevented an increase in serum creatinine. | [2] |
Core Signaling Pathway
This compound targets the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade.
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.
In Vitro c-Jun Phosphorylation Inhibition Assay
This assay is designed to determine the ability of this compound to inhibit the phosphorylation of c-Jun by JNK in a cellular context.
1. Cell Culture and Treatment:
- Culture a suitable cell line, such as the HK-2 human tubular epithelial cell line, in appropriate media and conditions.
- Seed cells in multi-well plates and allow them to adhere overnight.
- Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).
2. Stimulation of JNK Pathway:
- Induce cellular stress to activate the JNK pathway. A common method is osmotic stress, for example, by adding sorbitol to the culture medium to a final concentration of 400-600 mM for 30-60 minutes.
3. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the cell lysates using a standard method such as the Bradford or BCA assay.
4. Western Blot Analysis:
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
- Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63 or Ser73).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
- Normalize the phospho-c-Jun signal to total c-Jun or a housekeeping protein like GAPDH or β-actin.
// Nodes
A[label="Cell Seeding"];
B[label="Pre-incubation with\nCC-401 or Vehicle"];
C [label="JNK Pathway Stimulation\n(e.g., Sorbitol)"];
D [label="Cell Lysis"];
E [label="Protein Quantification"];
F [label="Western Blot for\np-c-Jun and Total c-Jun"];
G [label="Data Analysis"];
// Edges
A -> B -> C -> D -> E -> F -> G;
}
In Vivo Mouse Xenograft Model
This protocol describes a typical workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model of cancer.
1. Cell Culture and Implantation:
- Culture a human cancer cell line, such as HT29 colon adenocarcinoma cells, under standard conditions.
- Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of media and Matrigel).
- Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., SCID or nude mice).
2. Tumor Growth and Treatment Initiation:
- Monitor the mice regularly for tumor growth.
- Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer this compound (e.g., 25 mg/kg) via the desired route (e.g., intraperitoneal injection) and schedule (e.g., every 3 days). The control group receives a vehicle control.
3. Monitoring and Data Collection:
- Measure tumor volume (e.g., using calipers) and body weight at regular intervals (e.g., every 3 days).
- Observe the mice for any signs of toxicity.
4. Study Termination and Tissue Analysis:
- At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice.
- Excise the tumors and measure their final weight.
- Tumor tissue can be processed for further analysis, such as immunohistochemistry for biomarkers like phosphorylated c-Jun.
// Nodes
A[label="HT29 Cell Culture"];
B[label="Subcutaneous Implantation\nin Immunocompromised Mice"];
C [label="Tumor Growth Monitoring"];
D [label="Randomization into\nTreatment Groups"];
E [label="CC-401 or Vehicle\nAdministration"];
F [label="Tumor Volume and\nBody Weight Measurement"];
G [label="Study Termination\nand Tumor Excision"];
H [label="Tissue Analysis\n(e.g., IHC for p-c-Jun)"];
// Edges
A -> B -> C -> D;
D -> E -> F;
F -> G [label="Endpoint"];
G -> H;
F -> E [style=dashed, arrowhead=none];
}
Conclusion
This compound is a potent and selective inhibitor of JNK kinases with demonstrated in vitro and in vivo activity. The preclinical data suggest its potential as a therapeutic agent in diseases where the JNK signaling pathway is dysregulated. Further studies are warranted to fully elucidate its pharmacokinetic profile and to establish its efficacy and safety in various disease models. This technical guide provides a foundational understanding of the preclinical characteristics of this compound to aid researchers and drug development professionals in their ongoing investigations.
References
Methodological & Application
Application Notes and Protocols: CC-401 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, handling, and experimental use of CC-401 hydrochloride, a potent inhibitor of c-Jun N-terminal kinase (JNK).
Product Information
This compound is a potent and selective inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3), with a Ki ranging from 25 to 50 nM.[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP binding site on JNK and thereby preventing the phosphorylation of its downstream target, c-Jun.[1][2] The compound demonstrates at least 40-fold selectivity for JNK compared to other related kinases such as p38, ERK, and IKK2.[1][3]
| Property | Value |
| IUPAC Name | 3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;hydrochloride[4] |
| Molecular Formula | C₂₂H₂₅ClN₆O[4] |
| Molecular Weight | 424.93 g/mol [4][5] |
| CAS Number | 1438391-30-0[5] |
Solubility Data
The solubility of this compound can vary slightly between batches and is significantly affected by the purity of the solvents used. It is highly recommended to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1][3]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| DMSO | 100 mg/mL | 235.33 mM | Requires sonication. Use of newly opened, non-hygroscopic DMSO is recommended. | [1][6] |
| DMSO | 85 mg/mL | 200.03 mM | Use fresh DMSO as moisture can decrease solubility. | [3][5][7] |
| Water | 85 mg/mL | 200.03 mM | [3][5][7] | |
| Water | 12.5 mg/mL | 29.42 mM | Requires sonication. If using water for stock solutions, filter sterilize (0.22 µm) before use. | [1] |
| Ethanol | 2 mg/mL | 4.7 mM | [5][7] |
Protocols
3.1. Preparation of Stock Solutions
For In Vitro Use (e.g., 100 mM DMSO Stock):
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
To prepare a 100 mM stock solution, add 235.3 µL of fresh, anhydrous DMSO to 10 mg of this compound.
-
Vortex thoroughly to mix.
-
If necessary, sonicate the solution in a water bath to ensure complete dissolution.[1][6] Visually inspect the solution to confirm that no particulates are present.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]
For In Vivo Use (Formulation Example): For in vivo applications, this compound can be formulated in various solvent systems. The following is an example protocol for a multi-solvent formulation.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare the final formulation by adding the solvents sequentially. For a final concentration of ≥ 2.5 mg/mL, the following solvent system can be used: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
To prepare 1 mL of the final solution, start with 450 µL of saline.
-
Add 50 µL of Tween-80 and mix.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Finally, add 100 µL of the 25 mg/mL DMSO stock solution and vortex until a clear solution is achieved.[1]
-
Prepare this formulation fresh for each experiment.
3.2. General Protocol for In Vitro JNK Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory effect of CC-401 on JNK signaling in a cell-based assay.
-
Cell Culture: Plate human cells (e.g., HK-2 human tubular epithelial cells) in 6-well plates and culture overnight in appropriate media (e.g., DMEM/F12 with 10% FCS).[8]
-
Serum Starvation: The next day, replace the medium with low-serum medium (e.g., 0.5% FCS) and incubate for 24 hours to reduce basal signaling activity.[8]
-
Inhibitor Treatment: Prepare working concentrations of this compound by diluting the stock solution in the cell culture medium. Pre-treat the cells with CC-401 or vehicle control for 1 hour.[8]
-
JNK Pathway Stimulation: Induce JNK pathway activation by adding a stress stimulus, such as 300 mM sorbitol, for 30 minutes.[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., urea-RIPA buffer).[8]
-
Analysis: Analyze the cell lysates by Western blot to detect the levels of phosphorylated c-Jun (p-c-Jun) and total c-Jun. A reduction in the p-c-Jun/c-Jun ratio in CC-401-treated cells compared to vehicle-treated cells indicates successful JNK inhibition.
Mechanism of Action: JNK Signaling Pathway
CC-401 acts by competitively binding to the ATP-binding pocket of JNK, which prevents the phosphorylation of the transcription factor c-Jun. This inhibition is specific, as CC-401 does not block the upstream phosphorylation of JNK itself by MAP2Ks or the activation of other related kinases like p38 or ERK.[1]
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CC-401 HCl | JNK inhibitor | CAS 1438391-30-0 | Buy CC-401 HCl from Supplier InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | C22H25ClN6O | CID 66576998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleck.co.jp [selleck.co.jp]
- 6. This compound | CAS:1438391-30-0 | JNK inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. This compound产品说明书 [selleck.cn]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Preparation of CC-401 Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and handling of stock solutions for CC-401 hydrochloride, a potent and selective c-Jun N-terminal kinase (JNK) inhibitor.
Introduction
This compound is a second-generation, ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3) with high selectivity.[1][2][3] It competitively binds to the ATP-binding site of active, phosphorylated JNK, thereby inhibiting the phosphorylation of its downstream target, the transcription factor c-Jun.[1][4][5] With a Ki of 25 to 50 nM, it demonstrates at least 40-fold selectivity for JNK over other related kinases such as p38, ERK, and IKK2.[1][2][6] Due to its critical role in the MAPK signaling pathway, which is implicated in cellular responses to stress, inflammation, apoptosis, and proliferation, CC-401 is a valuable tool for research in oncology, immunology, and neurobiology.[5][7]
Proper preparation and storage of this compound stock solutions are crucial for ensuring experimental reproducibility and accuracy. This guide outlines the key physical and chemical properties, solubility data, and step-by-step protocols for preparing solutions for both in vitro and in vivo applications.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₂₂H₂₅ClN₆O[1][4][8] |
| Molecular Weight | 424.93 g/mol [1][4][6][8] |
| CAS Number | 1438391-30-0[1][4] |
| Appearance | White to off-white solid powder[1] |
Solubility Data
This compound exhibits varying solubility depending on the solvent. It is highly soluble in DMSO, making it the preferred solvent for high-concentration stock solutions. For aqueous-based assays, it can be dissolved in water or PBS, though this may require sonication and warming.[1][5] It is critical to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[1][6]
| Solvent | Maximum Concentration | Notes |
| DMSO | 85 - 100 mg/mL (200.03 - 235.33 mM)[1][6] | Requires sonication.[1][4] Use fresh, anhydrous DMSO.[6] |
| Water | 12.5 - 85 mg/mL (29.42 - 200.03 mM)[1][6] | Requires sonication.[1] Solubility can vary. |
| PBS | ~14.3 mg/mL (33.63 mM)[5] | Requires sonication and warming to 60°C.[4][5] |
| Ethanol | ~2 mg/mL (4.7 mM)[6][9] |
Recommended Storage and Stability
Correct storage is essential to maintain the integrity and activity of this compound.
| Form | Temperature | Duration | Special Instructions |
| Solid Powder | -20°C[6][10] | Up to 3 years[6] | Store in a tightly sealed container, protected from moisture.[1][4] |
| Stock Solution | -80°C | Up to 6 months[1][2] | Aliquot to avoid repeated freeze-thaw cycles.[5][6] |
| Stock Solution | -20°C | Up to 1 month[1][2] | Aliquot to avoid repeated freeze-thaw cycles.[5][6] |
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds.
Protocol 1: High-Concentration Stock Solution in DMSO (for in vitro use)
This protocol is ideal for preparing a concentrated stock for subsequent dilution in cell culture media or assay buffers.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed to achieve the desired concentration and volume. For example, to make 1 mL of a 100 mM stock solution:
-
Mass (mg) = 100 mmol/L * 0.001 L * 424.93 g/mol * 1000 mg/g = 42.5 mg
-
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes to aid dissolution.[1]
-
Aliquot and Store: Once a clear solution is obtained, dispense small volumes (e.g., 10-50 µL) into sterile, single-use cryovials to minimize freeze-thaw cycles.[6]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
Protocol 2: Aqueous Working Solution (for specific in vitro use)
This protocol is for applications requiring a final solution with minimal DMSO.
Materials:
-
High-concentration DMSO stock of this compound (from Protocol 1)
-
Sterile cell culture medium or PBS
-
Sterile 0.22 µm syringe filter
Procedure:
-
Dilution: Prepare the final working solution by diluting the DMSO stock into the desired aqueous buffer (e.g., cell culture media). For example, to make a 10 µM working solution, you can perform a 1:10,000 dilution of a 100 mM stock.
-
Mixing: Add the small volume of the DMSO stock to the larger volume of aqueous buffer and mix immediately and thoroughly to prevent precipitation. The final DMSO concentration should typically be kept below 0.5% to avoid solvent toxicity in cell-based assays.
-
Sterilization (Optional): If required for cell culture, filter the final working solution through a 0.22 µm filter before use.[1]
-
Usage: Use the freshly prepared working solution immediately for best results.
Visualized Information
Mechanism of Action: JNK Signaling Pathway
CC-401 acts by inhibiting JNK, a key kinase in a signaling cascade that responds to environmental stresses. By blocking the ATP-binding site on JNK, CC-401 prevents the phosphorylation of c-Jun, which in turn modulates gene transcription related to various cellular responses.[2][5]
Caption: Inhibition of the JNK signaling pathway by CC-401.
Experimental Workflow: Stock Solution Preparation
The following diagram illustrates the standard workflow for preparing a high-concentration stock solution from this compound powder.
Caption: Workflow for preparing this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. CC-401 HCl | JNK inhibitor | CAS 1438391-30-0 | Buy CC-401 HCl from Supplier InvivoChem [invivochem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. CC-401 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. This compound | C22H25ClN6O | CID 66576998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound产品说明书 [selleck.cn]
- 10. biocrick.com [biocrick.com]
Application Notes and Protocols for CC-401 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-401 hydrochloride is a potent and selective, second-generation ATP-competitive inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms: JNK1, JNK2, and JNK3.[1][2][3] By binding to the ATP-binding site of activated JNK, CC-401 prevents the phosphorylation of the N-terminal activation domain of the transcription factor c-Jun.[1][2] This inhibition of c-Jun phosphorylation leads to a decrease in its transcriptional activity, which can result in various cellular effects, including the reduction of cellular proliferation.[2] CC-401 exhibits high selectivity for JNK, with at least 40-fold greater potency against JNK compared to other related kinases such as p38, extracellular signal-regulated kinase (ERK), and inhibitor of κB kinase (IKK2).[1][4]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including recommended effective concentrations, methodologies for assessing its biological effects, and relevant signaling pathway information.
Data Presentation
Table 1: Kinase Inhibitory Activity and Effective Concentrations of this compound
| Parameter | Value | Cell Line/System | Reference |
| Ki (JNK1, JNK2, JNK3) | 25 - 50 nM | Cell-free assays | [1][4] |
| General Effective Concentration | 1 - 5 µM | Cell-based assays | [1][4] |
| Selectivity | > 40-fold | Compared to p38, ERK, IKK2, PKC, Lck, ZAP70 | [1][4] |
Table 2: IC50 Values of this compound in Human Colon Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay Conditions | Reference |
| HT29 | 3 | Hypoxia | [5] |
| SW620 | 6.5 | Hypoxia | [5] |
| HCT116 | 3.5 | Hypoxia | [5] |
Signaling Pathway and Mechanism of Action
This compound acts by directly inhibiting the kinase activity of JNK. In response to cellular stress, such as osmotic stress or exposure to cytotoxic agents, the JNK signaling cascade is activated. Activated JNK then phosphorylates c-Jun, a key component of the AP-1 transcription factor complex. Phosphorylated c-Jun exhibits enhanced transcriptional activity, leading to the expression of genes involved in cell proliferation, survival, and apoptosis. CC-401 competitively binds to the ATP pocket of JNK, preventing the phosphorylation of c-Jun and thereby modulating its downstream effects.
Caption: Mechanism of action of this compound in the JNK signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution
For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.
-
Reagent: this compound, DMSO
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored at -80°C, it is recommended to use within 6 months.[4]
-
-
Note: For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the effects of this compound in cell culture.
Caption: General workflow for in vitro experiments with this compound.
Western Blot Analysis of c-Jun Phosphorylation
This protocol is adapted for determining the inhibitory effect of CC-401 on JNK-mediated c-Jun phosphorylation in a cell line such as the human kidney epithelial cell line, HK-2.[6]
-
Materials:
-
HK-2 cells (or other suitable cell line)
-
DMEM/F12 media with supplements
-
This compound stock solution (10 mM in DMSO)
-
Sorbitol (for JNK induction)
-
PBS, RIPA buffer, protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-c-Jun, anti-c-Jun, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
-
Procedure:
-
Seed HK-2 cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells by changing the medium to one with low serum (e.g., 0.5% FCS) for 24 hours.
-
Pre-treat the confluent cells with varying concentrations of this compound (e.g., 1-5 µM) or vehicle (DMSO) for 1 hour.[6]
-
Induce JNK signaling by adding 300 mM sorbitol to the media and incubate for 30 minutes.[6]
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-c-Jun and total c-Jun. A loading control like β-actin should also be probed.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the extent of c-Jun phosphorylation inhibition.
-
Cell Viability Assay (MTS/MTT)
This protocol provides a general method for assessing the effect of this compound on the viability and proliferation of cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., HT29, SW620, HCT116)
-
96-well cell culture plates
-
This compound stock solution
-
MTS or MTT reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 10 µM). Include a vehicle-only control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
If using MTT, add the solubilizing agent.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Apoptosis Assay by Annexin V and Propidium Iodide Staining
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound, analyzed by flow cytometry.
-
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with the desired concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.
-
Materials:
-
Cell line of interest
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound for the desired duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells on ice for at least 30 minutes or store them at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Model the cell cycle distribution to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Conclusion
This compound is a valuable research tool for investigating the role of the JNK signaling pathway in various cellular processes, particularly in the context of cancer and other diseases. The protocols outlined in these application notes provide a framework for effectively utilizing this inhibitor in cell culture studies to elucidate its mechanism of action and therapeutic potential. Researchers should optimize the provided protocols for their specific cell lines and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. Inhibition of JNK Sensitizes Hypoxic Colon Cancer Cells to DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for CC-401 Hydrochloride in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-401 hydrochloride is a potent and selective, second-generation inhibitor of c-Jun N-terminal kinase (JNK).[1][2] As an ATP-competitive inhibitor, CC-401 effectively blocks the activity of all three JNK isoforms (JNK1, JNK2, and JNK3), preventing the phosphorylation of its downstream substrate, c-Jun.[3][4][5] This inhibition occurs without affecting the phosphorylation of JNK itself or other related kinases such as p38 and ERK, highlighting its specificity.[3][4] These application notes provide a detailed protocol for utilizing this compound to probe the JNK signaling pathway via Western blotting, a fundamental technique for protein analysis.
Mechanism of Action
This compound competitively binds to the ATP-binding site of activated, phosphorylated JNK.[6] This action prevents the transfer of a phosphate group from ATP to the N-terminal activation domain of the transcription factor c-Jun.[7][8] Consequently, the transcriptional activity of c-Jun is diminished, leading to various cellular effects, including a decrease in cellular proliferation.[7][8] The high affinity and selectivity of CC-401 make it a valuable tool for dissecting the roles of JNK signaling in cellular processes.
Quantitative Data Summary
The following tables provide key quantitative data for the use of this compound and associated reagents in Western blotting experiments.
Table 1: this compound Properties and Recommended Concentrations
| Parameter | Value | Reference |
| Ki (Inhibition Constant) | 25-50 nM | [3][6] |
| Effective Concentration (In Vitro) | 1-5 µM | [3] |
| Solubility in DMSO | Up to 100 mM | |
| Storage Temperature | -20°C | [6] |
Table 2: Recommended Antibody Dilutions for Western Blotting
| Antibody | Supplier Example | Recommended Dilution | Observed Molecular Weight |
| Phospho-c-Jun (Ser63) | Proteintech (28907-1-AP) | 1:500 - 1:1000 | 40-45 kDa |
| Phospho-c-Jun (Ser63) II | Cell Signaling Technology (#9261) | 1:1000 | 48 kDa |
| Total c-Jun | Novus Biologicals (NBP2-37576) | 1:500 - 1:2000 | 35-48 kDa |
| Total c-Jun (60A8) | Cell Signaling Technology (#9165) | 1:1000 | 43, 48 kDa |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
Caption: JNK Signaling Pathway and the inhibitory action of CC-401.
Caption: A generalized workflow for Western blotting experiments.
Detailed Experimental Protocol for Western Blotting with this compound
This protocol is designed for cultured cells and can be adapted based on specific cell types and experimental goals.
1. Materials and Reagents
-
Cell Culture: Appropriate cell line and culture media.
-
This compound: Dissolved in DMSO to a stock concentration of 10-100 mM.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Immediately before use, add protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue.
-
SDS-PAGE Gels: Appropriate percentage (e.g., 10-12%) for resolving proteins in the 35-50 kDa range.
-
Running Buffer: 25 mM Tris, 192 mM glycine, 0.1% SDS.
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.
-
PVDF Membrane: 0.45 µm pore size.
-
Methanol
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Phospho-c-Jun (Ser63/73) and total c-Jun.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate (ECL)
-
Stripping Buffer (for reprobing): 25 mM glycine-HCl (pH 2.0), 1% SDS.[9]
2. Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentration of this compound (e.g., 1-5 µM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Induce JNK signaling with an appropriate stimulus (e.g., UV irradiation, anisomycin, or sorbitol) for the indicated time.
3. Cell Lysis and Protein Quantification
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer (supplemented with inhibitors) to the dish and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
4. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to the protein lysates.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per well into the SDS-PAGE gel, along with a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer
-
Activate the PVDF membrane by immersing it in methanol for 15-30 seconds.
-
Equilibrate the membrane in transfer buffer for at least 5 minutes.
-
Assemble the transfer stack (sandwich) and perform the transfer according to the manufacturer's instructions for your apparatus (wet or semi-dry). A typical wet transfer is run at 100V for 60-90 minutes.
6. Immunoblotting
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Jun) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
7. Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using appropriate software. Normalize the phospho-c-Jun signal to a loading control (e.g., β-actin or GAPDH).
8. Stripping and Reprobing (Optional)
-
To probe for total c-Jun on the same membrane, wash the membrane in TBST.
-
Incubate the membrane in stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane extensively with TBST (5-6 times for 5 minutes each).
-
Block the membrane again for 1 hour and proceed with the immunoblotting protocol from step 6.3 for the total c-Jun antibody.
References
- 1. Phospho-JUN (Ser63) antibody (28907-1-AP) | Proteintech [ptglab.com]
- 2. content.protocols.io [content.protocols.io]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Protocols · Benchling [benchling.com]
- 5. Western Blot Protocols | Antibodies.com [antibodies.com]
- 6. Buffer Recipes | Resources | Biomol GmbH - Life Science Shop [biomol.com]
- 7. nsjbio.com [nsjbio.com]
- 8. usbio.net [usbio.net]
- 9. Stripping and Reprobing Western Blotting Membranes [sigmaaldrich.com]
Application Notes and Protocols for CC-401 Hydrochloride in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-401 hydrochloride is a potent, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs), demonstrating activity against all three JNK isoforms (JNK1, JNK2, and JNK3). It exhibits a high degree of selectivity for JNKs over other related kinases such as p38, ERK, and IKK2. Additionally, CC-401 has been identified as an inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK) 1A and 1B. These characteristics make this compound a valuable tool for studying JNK and DYRK signaling pathways and for investigating their roles in various physiological and pathological processes.
These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based kinase assays to facilitate research in signal transduction and drug discovery.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target Kinase | Assay Type | Parameter | Value (nM) | Notes |
| JNK1 | Biochemical | Ki | 25-50 | ATP-competitive inhibition. |
| JNK2 | Biochemical | Ki | 25-50 | ATP-competitive inhibition. |
| JNK3 | Biochemical | Ki | 25-50 | ATP-competitive inhibition. |
| DYRK1A | Biochemical | IC50 | Not explicitly reported, but significant inhibition observed at 10 µM. | CC-401 was identified as a potent DYRK1A/B inhibitor. |
| DYRK1B | Biochemical | IC50 | Not explicitly reported, but significant inhibition observed at 10 µM. | CC-401 was identified as a potent DYRK1A/B inhibitor. |
Table 2: Selectivity Profile of this compound
| Kinase | Selectivity vs. JNKs |
| p38 | > 40-fold |
| ERK | > 40-fold |
| IKK2 | > 40-fold |
| Protein Kinase C | > 40-fold |
| Lck | > 40-fold |
| ZAP70 | > 40-fold |
Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade activated by various stress stimuli, including inflammatory cytokines, UV radiation, and osmotic shock. This pathway plays a crucial role in regulating cellular processes such as proliferation, apoptosis, and inflammation. The core of the JNK signaling module involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the JNK MAP kinase itself. Activated JNKs then phosphorylate a range of substrate proteins, most notably the transcription factor c-Jun, leading to the regulation of target gene expression.
Caption: JNK Signaling Pathway and the inhibitory action of CC-401.
Experimental Protocols
Biochemical Kinase Assay for JNK Inhibition by CC-401
This protocol describes a generic in vitro kinase assay to determine the inhibitory activity of this compound against a JNK isoform (e.g., JNK1). The principle of this assay is to measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Materials:
-
Recombinant active JNK1 (or JNK2, JNK3)
-
GST-c-Jun (1-79) or ATF2 as substrate
-
This compound
-
ATP
-
Kinase Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100
-
Stop Solution: 50 mM EDTA
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega; or anti-phospho-c-Jun antibody for TR-FRET)
-
384-well white plates
-
Plate reader capable of luminescence or TR-FRET detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., from 100 µM to 1 nM).
-
Reaction Setup:
-
Add 2.5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of JNK1 enzyme solution (e.g., 2 ng/µL in Kinase Assay Buffer) to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of a substrate/ATP mixture (e.g., 2 µM GST-c-Jun and 10 µM ATP in Kinase Assay Buffer) to each well to start the reaction. The final volume will be 10 µL.
-
Incubate for 60 minutes at 30°C.
-
-
Stop Reaction and Detection:
-
Add 5 µL of Stop Solution to each well to terminate the kinase reaction.
-
Proceed with the detection method according to the manufacturer's instructions (e.g., add ADP-Glo™ reagents and measure luminescence).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each CC-401 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the CC-401 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the biochemical JNK kinase assay.
Cell-Based Assay for JNK Inhibition
This protocol describes a method to assess the inhibitory effect of this compound on JNK signaling in a cellular context by measuring the phosphorylation of c-Jun in response to a stimulus.
Materials:
-
HeLa or other suitable cell line
-
This compound
-
Anisomycin or Sorbitol (as a JNK pathway activator)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Jun (Ser73) and anti-total c-Jun
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 4-6 hours.
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO (vehicle control) for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with a JNK activator, such as 10 µg/mL anisomycin, for 30 minutes.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells by adding 50 µL of ice-cold Lysis Buffer to each well.
-
Incubate on ice for 10 minutes and then collect the cell lysates.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-c-Jun and total c-Jun.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-c-Jun and total c-Jun.
-
Normalize the phospho-c-Jun signal to the total c-Jun signal.
-
Determine the dose-dependent inhibition of c-Jun phosphorylation by CC-401.
-
Caption: Workflow for the cell-based JNK inhibition assay.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always follow appropriate laboratory safety procedures.
Application Notes and Protocols for CC-401 Hydrochloride
Topic: Long-term Storage and Stability of CC-401 Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms (JNK1, JNK2, and JNK3), with Ki values ranging from 25 to 50 nM. By competitively binding to the ATP-binding site of JNK, CC-401 prevents the phosphorylation of the N-terminal activation domain of the transcription factor c-Jun. This mechanism of action makes CC-401 a valuable tool for investigating the role of the JNK signaling pathway in various cellular processes, including inflammation, apoptosis, and cell proliferation, and as a potential therapeutic agent in oncology and other diseases.
These application notes provide comprehensive guidelines for the long-term storage, stability assessment, and handling of this compound to ensure its integrity and performance in research and drug development settings.
Long-Term Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The stability of the compound is dependent on its form (powder or in solvent) and the storage conditions.
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended. Adherence to these guidelines will minimize degradation and preserve the shelf life of the compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a tightly sealed container, protected from moisture.[1][2] |
| 4°C | 2 years | For shorter-term storage, ensure the container is well-sealed.[1] | |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous solvent.[1][3][4] |
| -20°C | 1 month | Suitable for working stock solutions. Protect from moisture.[1][3][4] |
Note: this compound is stable at room temperature for a few days, which is sufficient for ordinary shipping. However, upon receipt, it should be stored at the recommended conditions.[1]
Factors Affecting Stability
Several factors can influence the stability of this compound:
-
Moisture: The hydrochloride salt is hygroscopic and should be stored in a dry environment. Exposure to moisture can lead to degradation.
-
Solvent: The purity and water content of the solvent can impact the stability of the stock solution. It is recommended to use newly opened, high-purity solvents. For example, hygroscopic DMSO can significantly affect the solubility of the product.[4][5]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can accelerate degradation. It is advisable to prepare aliquots of the stock solution to minimize this.[4]
-
Light: Photostability studies are recommended as part of a comprehensive stability assessment, as light can be a source of degradation for many small molecules.
Experimental Protocols
The following protocols are provided as a guide for conducting stability and activity assays for this compound.
Protocol 1: Preparation of Stock Solutions
This protocol describes the preparation of stock solutions of this compound for in vitro and in vivo studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile Water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
For a 10 mM stock solution in DMSO, add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of CC-401 HCl (MW: 424.93 g/mol ), add 235.33 µL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution. An ultrasonic bath can be used to aid dissolution if necessary.[4]
-
For aqueous solutions, the solubility is lower. Prepare as needed and consider that for in vivo use, the working solution should be prepared fresh. If using water as the stock solution, it should be diluted to the working concentration, then filtered and sterilized with a 0.22 µm filter before use.[4]
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3][4]
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the purity of this compound and detect any degradation products.
Objective: To separate this compound from potential degradation products generated under stress conditions.
Materials and Equipment:
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
-
Forced degradation samples (see Protocol 3)
Procedure:
-
Mobile Phase Preparation: Prepare mobile phases with different compositions of aqueous and organic solvents (e.g., water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the optimal wavelength using a PDA detector; start with the lambda max of this compound.
-
Gradient Elution: Develop a gradient elution method to ensure separation of the parent peak from any degradation products. An example gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
-
Sample Preparation: Dissolve the this compound reference standard and stressed samples in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject the reference standard and stressed samples into the HPLC system.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the separation of the main peak from degradation product peaks in the stressed samples.
Protocol 3: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Dissolve this compound in a 3% hydrogen peroxide solution and keep at room temperature for 24-48 hours.
-
Thermal Degradation: Expose the solid powder of this compound to 70°C in a stability chamber for 7 days.
-
Photostability: Expose the solid powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Analysis: After the specified time points, neutralize the acid and base-stressed samples and dilute all samples to a suitable concentration. Analyze using the developed stability-indicating HPLC method (Protocol 2).
Illustrative Quantitative Data Presentation
The following tables are examples of how to present quantitative data from a long-term stability study. The data presented here is for illustrative purposes only.
Table 1: Long-Term Stability of this compound Powder
| Storage Condition | Time (Months) | Appearance | Purity by HPLC (%) |
| -20°C ± 5°C | 0 | White to off-white powder | 99.8 |
| 6 | Conforms | 99.7 | |
| 12 | Conforms | 99.8 | |
| 24 | Conforms | 99.6 | |
| 36 | Conforms | 99.5 | |
| 4°C ± 2°C | 0 | White to off-white powder | 99.8 |
| 6 | Conforms | 99.5 | |
| 12 | Conforms | 99.2 | |
| 24 | Conforms | 98.9 |
Table 2: Stability of this compound in DMSO (10 mM)
| Storage Condition | Time (Months) | Appearance | Purity by HPLC (%) |
| -80°C ± 10°C | 0 | Clear, colorless solution | 99.7 |
| 1 | Conforms | 99.7 | |
| 3 | Conforms | 99.6 | |
| 6 | Conforms | 99.5 | |
| -20°C ± 5°C | 0 | Clear, colorless solution | 99.7 |
| 0.5 | Conforms | 99.4 | |
| 1 | Conforms | 99.1 |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the JNK signaling pathway inhibited by CC-401 and a general workflow for assessing its stability.
References
Application Notes and Protocols for CC-401 Hydrochloride: A Potent Inhibitor of JNK Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-401 hydrochloride is a potent and selective, ATP-competitive inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms: JNK1, JNK2, and JNK3.[1][2] JNKs are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to various cellular stresses, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock. The JNK signaling pathway plays a crucial role in regulating a wide array of cellular processes such as gene expression, cell proliferation, apoptosis, and inflammation.[3] Dysregulation of the JNK pathway has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[3]
This compound exerts its inhibitory effect by binding to the ATP-binding site of activated, phosphorylated JNK, thereby preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[1] Phosphorylation of c-Jun on serine residues 63 and 73 is a critical event for the activation of AP-1 (Activator Protein-1) transcription factor complexes, which regulate the expression of genes involved in various cellular responses.[4][5] By inhibiting JNK-mediated phosphorylation of c-Jun, CC-401 effectively modulates the activity of the JNK signaling pathway.
These application notes provide detailed protocols for utilizing this compound to inhibit JNK phosphorylation in both in vitro and cell-based assays, along with data presentation and visualization to guide researchers in their experimental design and data interpretation.
Data Presentation
Inhibitor Properties and Potency
| Parameter | Value | Reference |
| Target | JNK1, JNK2, JNK3 | [1][2] |
| Mechanism of Action | ATP-competitive inhibitor | [1] |
| Ki (Inhibition Constant) | 25-50 nM for all three JNK isoforms | [1][2] |
| In-Cell Efficacy | 1-5 µM for specific JNK inhibition | [1][2] |
Kinase Selectivity
This compound exhibits high selectivity for JNKs over a panel of other kinases.
| Kinase | Selectivity vs. JNK | Reference |
| p38 | >40-fold | [1] |
| ERK | >40-fold | [1] |
| IKK2 | >40-fold | [1] |
| Protein Kinase C | >40-fold | [1] |
| Lck | >40-fold | [1] |
| ZAP70 | >40-fold | [1] |
Signaling Pathway and Experimental Workflow Visualization
To facilitate a clear understanding of the experimental procedures and the underlying biological context, the following diagrams have been generated using the Graphviz DOT language.
Caption: JNK Signaling Pathway and the inhibitory action of CC-401.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. The c-Jun Kinase/Stress-activated Pathway: Regulation, Function and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Jun N-terminal phosphorylation correlates with activation of the JNK subgroup but not the ERK subgroup of mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lasting N-Terminal Phosphorylation of c-Jun and Activation of c-Jun N-Terminal Kinases after Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]
experimental design for CC-401 hydrochloride treatment
Application Notes and Protocols: CC-401 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction this compound is a potent, second-generation, ATP-competitive inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms.[1][2] As a member of the mitogen-activated protein (MAP) kinase family, JNK is involved in crucial cellular processes, including proliferation, apoptosis, and differentiation, making it a key target in various diseases such as cancer and inflammatory conditions.[3][4] CC-401 competitively binds to the ATP-binding site of JNK, preventing the phosphorylation of its downstream target, the transcription factor c-Jun.[1][2] These application notes provide detailed protocols for evaluating the efficacy and mechanism of action of this compound in cellular models.
Mechanism of Action: JNK Signaling Pathway
The JNK signaling pathway is a critical stress-response cascade. Extracellular stimuli, such as osmotic stress or cytokines, trigger a phosphorylation cascade involving MAP kinase kinase kinases (MAPKKK) and MAP kinase kinases (MAPKK), which in turn phosphorylate and activate JNK. Activated JNK then phosphorylates several transcription factors, most notably c-Jun, leading to the regulation of gene expression involved in apoptosis, inflammation, and cell proliferation. CC-401 acts by directly inhibiting the kinase activity of JNK.
Caption: JNK signaling pathway and the inhibitory action of CC-401.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 461.39 g/mol (dihydrochloride) | |
| Formula | C₂₂H₂₄N₆O·2HCl | |
| Appearance | Crystalline solid | |
| Solubility | Soluble to 100 mM in Water and DMSO | [5] |
| Storage | Store at -20°C | |
Table 2: In Vitro Kinase Inhibitory Profile of CC-401
| Kinase Target | Kᵢ (nM) | Selectivity vs. Other Kinases | Reference |
|---|---|---|---|
| JNK1/2/3 | 25 - 50 | > 40-fold | [1][6] |
| p38 | > 2000 | > 40x | [1][6] |
| ERK | > 2000 | > 40x | [1][6] |
| IKK2 | > 2000 | > 40x | [1][6] |
| Lck | > 2000 | > 40x | [1] |
| ZAP70 | > 2000 | > 40x |[1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of c-Jun Phosphorylation
This protocol details the procedure to assess the inhibitory effect of CC-401 on JNK activity by measuring the phosphorylation of its direct substrate, c-Jun, in a cellular context. A common method to activate the JNK pathway in vitro is through osmotic stress.[1][4]
Caption: Workflow for Western Blot analysis.
Methodology:
-
Cell Culture: Plate human HK-2 proximal tubular epithelial cells in 6-well plates and grow to confluence.[4] 24 hours before treatment, switch to a medium containing 0.5% FCS.[4]
-
Compound Treatment: Prepare stock solutions of this compound in DMSO. Pre-treat cells with varying concentrations of CC-401 (e.g., 1-5 µM) for 1 hour.[4][6]
-
JNK Pathway Stimulation: Induce osmotic stress by adding sorbitol to a final concentration of 300 mM for 30 minutes.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[3][7] Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3][8]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.[8]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[9] Transfer the separated proteins to a PVDF membrane.[9]
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-c-Jun (Ser63), total c-Jun, and a loading control (e.g., Actin or GAPDH).[1]
-
Wash the membrane three times with TBST.[9]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection: Wash the membrane three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
Protocol 2: In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of CC-401 on the enzymatic activity of purified JNK.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5% glycerol).[11] Prepare serial dilutions of this compound.
-
Reaction Setup: In a 384-well plate, add purified active JNK enzyme, a suitable peptide substrate (e.g., a c-Jun-derived peptide), and the serially diluted CC-401 or vehicle control (DMSO).[11]
-
Initiate Reaction: Start the kinase reaction by adding ATP (e.g., 10-100 µM). The final reaction volume is typically 20-50 µL.[11]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay where ADP production is coupled to a fluorescent signal.
-
Data Analysis: Measure the signal from each well. Plot the percentage of kinase activity against the logarithm of the CC-401 concentration. Calculate the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Apoptosis Assay via Annexin V Staining
This protocol assesses the effect of CC-401 on apoptosis, as the JNK pathway is a key regulator of this process. The assay uses Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis.[12][13]
Caption: Workflow for Annexin V apoptosis assay.
Methodology:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶) in a suitable culture flask or plate.[13] Treat the cells with this compound, with or without a pro-apoptotic stimulus, for the desired duration (e.g., 24-48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and combine them with the cells from the supernatant.[13]
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[13][14]
-
Staining:
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][15]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bio-rad.com [bio-rad.com]
- 8. origene.com [origene.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. fortislife.com [fortislife.com]
- 11. rsc.org [rsc.org]
- 12. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: CC-401 Hydrochloride in Combination with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-401 hydrochloride, also known as SB-203580, is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK signaling cascade is a critical regulator of cellular responses to a variety of stress stimuli, including inflammation, and plays a significant role in cell differentiation, apoptosis, and autophagy. Dysregulation of this pathway has been implicated in the progression of various diseases, including cancer.
The therapeutic potential of this compound can be significantly enhanced when used in combination with other targeted inhibitors. This approach can lead to synergistic anti-cancer effects, overcome drug resistance, and allow for reduced dosages, thereby minimizing toxicity. These application notes provide a summary of key combination strategies, quantitative data from preclinical studies, and detailed protocols for relevant experimental assays.
Combination Strategies and Mechanisms of Action
Combination with PARP Inhibitors (e.g., Olaparib)
Mechanism of Synergy: The combination of this compound with PARP inhibitors like olaparib has demonstrated synergistic effects in non-small cell lung carcinoma (NSCLC). CC-401 enhances the anti-cancer activity of olaparib by increasing DNA damage-induced apoptosis.[1] This combination significantly reduces error-free homologous recombination (HR) repair by downregulating MRE11-RAD50 and promotes error-prone non-homologous end joining (NHEJ) repair by upregulating Ku70-Ku80.[1] This shift in DNA repair mechanisms leads to an accumulation of DNA damage, ultimately triggering apoptosis.
Signaling Pathway Diagram:
Caption: Synergistic mechanism of CC-401 and Olaparib.
Combination with Chemotherapy (e.g., Carboplatin)
Mechanism of Action: In some cancer types, such as certain ovarian cancers, the p38 MAPK pathway can be activated in response to chemotherapy, contributing to drug resistance. While CC-401 has been investigated in combination with carboplatin, the results can be cell-type specific. In some instances, inhibition of p38 MAPK by CC-401 rendered cells more resistant to carboplatin, suggesting a complex role for this pathway in chemosensitivity.
Quantitative Data Summary
| Cell Line | Combination | Concentration (CC-401) | Concentration (Partner) | Effect | Reference |
| MDA-MB-231 | Single Agent | 85.1 µM (IC50) | - | Inhibition of proliferation | [2] |
| WEHI 274.3 | Single Agent | 0.1 µM (IC50) | - | Inhibition of IL-10 production | [2] |
| A2780cp Ovarian Cancer | Carboplatin | Not specified | IC50 increased from 60.6 to 89.0 µM | Increased resistance to carboplatin |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol Workflow:
Caption: Workflow for a standard MTT cell viability assay.
Procedure:
-
Seed cells at the desired density in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound, the combination inhibitor, or the combination of both. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours in a humidified atmosphere.[3]
-
Add 100 µL of the solubilization solution to each well.[3]
-
Allow the plate to stand overnight in the incubator.[3]
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[3]
Western Blotting
This protocol is used to detect specific proteins in a sample and can be used to assess the expression and phosphorylation status of proteins in the p38 MAPK pathway.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p38, anti-phospho-p38, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and/or combination partner for the desired time.
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound and/or the combination partner.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.[4]
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the efficacy of combination therapies in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and combination inhibitor formulations for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (often mixed with Matrigel) into the flank of immunocompromised mice.
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment groups (vehicle control, CC-401 alone, combination partner alone, combination therapy).
-
Administer treatments according to the desired schedule and route.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., western blotting, immunohistochemistry).
References
- 1. p38 MAPK inhibitor SB203580 enhances anticancer activity of PARP inhibitor olaparib in a synergistic way on non-small cell lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CC-401 Hydrochloride Insolubility
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with CC-401 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: The solubility of this compound can vary depending on the solvent and the specific batch of the compound. It is crucial to consult the manufacturer's datasheet for the most accurate information. However, based on available data, the approximate solubilities are summarized below.[1][2][3][4][5]
Q2: I am having difficulty dissolving this compound even in the recommended solvents. What can I do?
A2: Insolubility issues can arise from several factors, including the quality of the solvent, temperature, and the physical properties of the compound. Here are some troubleshooting steps:
-
Use fresh, high-quality solvents: Ensure your solvents, particularly DMSO, are anhydrous and freshly opened. Hygroscopic solvents can absorb moisture, which can significantly impact the solubility of hydrochloride salts.[2][3]
-
Apply heat: Gently warming the solution can aid in dissolution. For instance, heating to 60°C has been suggested for dissolving this compound in PBS.[1] Always ensure the temperature is not high enough to cause degradation of the compound.
-
Utilize sonication: Ultrasonic baths can provide the necessary energy to break down compound aggregates and enhance dissolution. This is recommended for dissolving this compound in DMSO and water.[1][2]
-
Prepare fresh solutions: Avoid using old stock solutions, as precipitation can occur over time. It is best practice to prepare solutions fresh for each experiment.
Q3: Can I use aqueous buffers to dissolve this compound?
A3: While this compound is a salt and should have some aqueous solubility, its solubility in aqueous buffers can be limited. For in vivo studies, specific formulations using co-solvents and excipients are often necessary.[1][2] For cell-based assays, it is common to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer or cell culture medium.[6]
Q4: Why is my this compound precipitating out of solution when I dilute my DMSO stock with an aqueous buffer?
A4: This is a common issue known as "salting out" or precipitation upon dilution. The high concentration of the compound in the organic solvent (like DMSO) is not maintained when introduced into an aqueous environment where its solubility is lower. To mitigate this, you can try:
-
Lowering the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous medium.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions.
-
Vortexing during dilution: Add the DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid and even dispersion.
-
Using a surfactant or co-solvent: For some applications, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween-80) or a co-solvent (e.g., PEG300) in the final aqueous solution can help maintain solubility.[1][2]
Q5: What is the "common ion effect" and how might it affect the solubility of this compound?
A5: The common ion effect describes the decrease in solubility of an ionic compound when a solution already containing one of the ions from the compound is added.[7][8] Since this compound is a chloride salt, its solubility may be reduced in buffers or media that have a high concentration of chloride ions (e.g., high chloride-containing buffers).[8] If you suspect this is an issue, consider using a buffer with a different counter-ion.
Quantitative Solubility Data
| Solvent/Vehicle | Reported Solubility | Molar Concentration | Notes | Reference |
| DMSO | 100 mg/mL | 235.33 mM | Requires sonication. Use fresh, anhydrous DMSO. | [2] |
| DMSO | 85 mg/mL | 200.03 mM | Moisture-absorbing DMSO reduces solubility. | [3][4] |
| Water | 12.5 mg/mL | 29.42 mM | Requires sonication. | [2] |
| Water | 85 mg/mL | 200.03 mM | - | [4] |
| Ethanol | 2 mg/mL | 4.7 mM | - | [4] |
| PBS | 14.29 mg/mL | 33.63 mM | Requires sonication and warming to 60°C. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 5.88 mM | Clear solution. | [1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 5.88 mM | Clear solution. | [1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 5.88 mM | Clear solution. | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles. If particles remain, repeat the sonication.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Thawing: Thaw a frozen aliquot of the high-concentration DMSO stock solution at room temperature.
-
Dilution:
-
Prepare an intermediate dilution of the stock solution in cell culture medium or buffer if necessary.
-
To prepare the final working solution, add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium or buffer. It is crucial to add the DMSO stock to the aqueous solution and not the other way around.
-
Pipette up and down gently or vortex briefly to mix. The final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cellular toxicity.
-
Visualizations
This compound Troubleshooting Workflow
Caption: A flowchart outlining the steps to troubleshoot this compound solubility issues.
CC-401 Mechanism of Action: JNK Signaling Pathway Inhibition
Caption: Diagram illustrating how CC-401 inhibits the JNK signaling pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound产品说明书 [selleck.cn]
- 5. admin.biosschina.com [admin.biosschina.com]
- 6. reddit.com [reddit.com]
- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]
Technical Support Center: CC-401 Hydrochloride In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of CC-401 hydrochloride in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK).[1][2][3] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of active, phosphorylated JNK.[2] This prevents the phosphorylation of its downstream target, c-Jun, thereby inhibiting the JNK signaling pathway.[2][4] CC-401 has demonstrated high selectivity for all three JNK isoforms (JNK1, JNK2, and JNK3) with Ki values in the range of 25-50 nM.[2][3] It shows at least 40-fold selectivity for JNK over other related kinases such as p38, ERK, and IKK2.[3]
Q2: What is a recommended starting dosage for in vivo studies?
A2: The optimal dosage of this compound can vary depending on the animal model, disease context, and route of administration. Based on published studies, the following dosages have been used:
| Animal Model | Dosage | Route of Administration | Dosing Frequency | Reference |
| Mice | 25 mg/kg | Intraperitoneal (i.p.) | Every 3 days | [2][4] |
| Rats | 200 mg/kg | Oral gavage (p.o.) | Twice daily (b.i.d.) | [2][4] |
It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental model.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound has limited solubility in aqueous solutions. The following formulations have been successfully used for in vivo studies. It is recommended to prepare the formulation fresh for each administration.
| Formulation Components | Instructions |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Dissolve this compound in DMSO first. Then, add PEG300, followed by Tween-80, and finally saline. Mix thoroughly between each addition. |
| 10% DMSO, 90% Corn oil | Dissolve this compound in DMSO first, then add the corn oil and mix thoroughly. |
If precipitation occurs, gentle warming and sonication can be used to aid dissolution. Always visually inspect the solution for any precipitates before administration.
Troubleshooting Guide
Problem 1: Lack of Efficacy or Suboptimal Target Engagement
| Potential Cause | Troubleshooting Step |
| Inadequate Dosage | Perform a dose-escalation study to determine the optimal dose that provides maximal efficacy with minimal toxicity in your model. |
| Poor Bioavailability | Consider alternative routes of administration (e.g., intravenous) to bypass potential absorption issues. Evaluate the pharmacokinetic profile of CC-401 in your animal model to understand its absorption, distribution, metabolism, and excretion (ADME) properties. |
| Incorrect Formulation | Ensure the formulation is prepared correctly and that the compound is fully dissolved. Visually inspect for precipitation before each use. |
| Rapid Metabolism or Clearance | Increase the dosing frequency based on pharmacokinetic data to maintain therapeutic drug levels. |
| Target Not Central to Disease | Confirm the role of the JNK signaling pathway in your disease model through preliminary in vitro experiments or by analyzing pathway activation in your in vivo model. |
Problem 2: Unexpected Toxicity or Adverse Events
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | Although CC-401 is highly selective, off-target effects can occur at higher doses.[5] Reduce the dosage and carefully monitor for any adverse clinical signs. Consider using a lower, more frequent dosing schedule. |
| Vehicle-Related Toxicity | Administer the vehicle alone as a control group to distinguish between compound- and vehicle-induced toxicity. If the vehicle is toxic, explore alternative formulations. |
| Species-Specific Sensitivity | Toxicity can vary between species. Conduct a thorough literature search for any reported toxicities in your chosen animal model. |
| Acute vs. Chronic Dosing Effects | Toxicity may manifest differently with acute versus chronic administration. Carefully design your study duration and monitoring plan accordingly. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model
-
Animal Model: Athymic nude mice (6-8 weeks old).
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 cancer cells (e.g., human colorectal cancer cell line) in the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Data Collection:
-
Measure tumor volume and body weight every 3 days.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size or at the end of the study period.
-
Tissue Analysis: Collect tumors for pharmacodynamic analysis (e.g., Western blot for p-c-Jun) to confirm target engagement.
Protocol 2: Pharmacodynamic Analysis of JNK Inhibition
-
Sample Collection: Collect tumor tissues or relevant organs from treated and control animals at a specified time point after the final dose.
-
Protein Extraction: Homogenize the tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-c-Jun (Ser63/73), total c-Jun, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry Analysis: Quantify the band intensities to determine the level of c-Jun phosphorylation relative to total c-Jun and the loading control.
Visualizations
Caption: JNK Signaling Pathway and this compound's Point of Intervention.
Caption: General Experimental Workflow for In Vivo Studies with this compound.
References
- 1. Non-kinase targeting of oncogenic c-Jun N-terminal kinase (JNK) signaling: the future of clinically viable cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CC-401 HCl | JNK inhibitor | CAS 1438391-30-0 | Buy CC-401 HCl from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
CC-401 Hydrochloride Cytotoxicity Assay: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CC-401 hydrochloride in cytotoxicity assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation support.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective second-generation inhibitor of c-Jun N-terminal kinase (JNK).[1][2][3][4] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of all three JNK isoforms and preventing the phosphorylation of its downstream target, c-Jun.[1][3][5] This inhibition ultimately leads to a decrease in the transcription of genes involved in cellular processes like proliferation and apoptosis.[1] CC-401 exhibits at least 40-fold selectivity for JNK over other related kinases such as p38, ERK, and IKK2.[5]
Q2: What are the expected cytotoxic effects of this compound?
As a JNK inhibitor, CC-401 can have varied effects on cell viability, which can be cell-type and context-dependent. JNK signaling can have both pro-apoptotic and anti-apoptotic roles.[2] In some cancer cell lines, inhibition of JNK by CC-401 has been shown to enhance the cytotoxicity of chemotherapeutic agents.[4][6] For example, it has demonstrated synergistic effects with drugs like oxaliplatin in colon cancer cells.[6]
Q3: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of CC-401 can vary significantly depending on the cell line and assay conditions. The following table summarizes reported IC50 values.
| Cell Line | Assay Type | IC50 Value (µM) | Reference |
| HT-22 (mouse) | MTS Assay (48 hrs) | 51.7 | [5] |
| HT29 (colon cancer) | MTT Assay | 3 | [6] |
| SW620 (colon cancer) | MTT Assay | 6.5 | [6] |
| HCT116 (colon cancer) | MTT Assay | 3.5 | [6] |
Q4: Which cytotoxicity assays are recommended for use with this compound?
Standard colorimetric assays such as the MTT and LDH assays are suitable for assessing the cytotoxic effects of CC-401.
-
MTT Assay: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[7][8]
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium. LDH release is an indicator of compromised cell membrane integrity and cytotoxicity.[9][10][11]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol or SDS-HCl solution)[12][13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[12][13] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the CC-401 dilutions. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well.[7][12]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or using an orbital shaker.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[7][8] A reference wavelength of 620-690 nm can be used to subtract background absorbance.[9]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol
This protocol provides a general procedure for measuring LDH release.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
Controls: Prepare the following controls:
-
Vehicle Control: Cells treated with the vehicle used to dissolve CC-401.
-
Maximum LDH Release Control: Add lysis buffer to untreated cells 45 minutes before the assay endpoint.[14]
-
Medium Background Control: Wells containing only culture medium.
-
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (substrate and assay buffer) to each well of the new plate.[14]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Stop Reaction: Add 50 µL of stop solution to each well.[14]
-
Absorbance Reading: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used for background correction.[14]
Data Analysis: Percentage cytotoxicity can be calculated using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] * 100
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Pipetting errors during reagent addition. | Be precise with pipetting volumes. Change pipette tips between different solutions. | |
| Edge effects on the plate. | Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. | |
| Low signal or no dose-response | Incorrect CC-401 concentration range. | Perform a wider range of serial dilutions to determine the optimal concentration range. |
| Insufficient incubation time. | Increase the incubation time with CC-401 to allow for a cytotoxic effect to manifest. | |
| Low cell number. | Optimize the initial cell seeding density.[15] | |
| High background in MTT assay | Contamination of culture medium. | Use fresh, sterile medium. |
| Phenol red in the medium. | Use phenol red-free medium for the assay. | |
| Unexpected increase in cell viability at high CC-401 concentrations | Off-target effects of the compound. | JNK inhibitors can sometimes promote survival pathways in certain contexts. Consider using a secondary, unrelated cytotoxicity assay to confirm results. |
| Compound precipitation at high concentrations. | Check the solubility of CC-401 in your culture medium at the highest concentration used. |
Visualizations
Caption: CC-401 inhibits the JNK signaling pathway.
Caption: General workflow for cytotoxicity assays.
References
- 1. qeios.com [qeios.com]
- 2. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CC-401 HCl | JNK inhibitor | CAS 1438391-30-0 | Buy CC-401 HCl from Supplier InvivoChem [invivochem.com]
- 4. This compound | JNK | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of JNK Sensitizes Hypoxic Colon Cancer Cells to DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. cellbiologics.com [cellbiologics.com]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
how to prevent CC-401 hydrochloride degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling, storage, and prevention of degradation of CC-401 hydrochloride. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, experimental protocols, and data summaries to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term stability, it is recommended to store this compound at -20°C.[1] For short-term use, storage at 2-8°C is acceptable.[1] The compound should be kept in a tightly sealed container in a dry and well-ventilated area.[1]
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, compounds with similar structures, particularly hydrochloride salts of kinase inhibitors, are susceptible to degradation through hydrolysis and oxidation. Forced degradation studies on other kinase inhibitors often investigate acidic and basic hydrolysis, oxidation, photolysis, and thermal stress as potential degradation routes.
Q3: How can I prepare stock solutions of this compound to minimize degradation?
It is advisable to prepare fresh solutions for each experiment. If a stock solution must be prepared, use a suitable solvent such as DMSO. For cell-based assays, a common practice is to prepare a high-concentration stock in DMSO and then dilute it in the culture medium to the final desired concentration immediately before use. To avoid repeated freeze-thaw cycles which can accelerate degradation, aliquot the stock solution into smaller, single-use volumes and store them at -20°C.
Q4: Are there any known incompatibilities for this compound?
Specific incompatibility data for this compound is limited. However, as a general precaution, avoid strong oxidizing agents and exposure to extreme pH conditions. When preparing formulations, it is crucial to assess the compatibility of this compound with any excipients.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If using a stored stock, perform a quality control check (e.g., by HPLC) to confirm its integrity. Ensure proper storage conditions have been maintained. |
| Precipitation in aqueous solutions | Poor solubility of this compound in aqueous media. | Although the hydrochloride salt is intended to improve aqueous solubility, precipitation can still occur. Consider preparing a stock solution in an organic solvent like DMSO and then diluting it in the aqueous buffer or media. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Loss of compound activity over time | Potential degradation due to improper storage or handling. | Review storage conditions and handling procedures. Ensure the compound is protected from light and moisture. Aliquot stock solutions to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. The following are general protocols that can be adapted for this compound.
1. Acidic and Basic Hydrolysis:
-
Objective: To assess degradation under acidic and basic conditions.
-
Methodology:
-
Prepare a solution of this compound in a suitable solvent.
-
For acidic hydrolysis, add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
For basic hydrolysis, add 0.1 M NaOH and incubate under the same conditions.
-
At specified time points, withdraw samples, neutralize them, and analyze by a stability-indicating method like HPLC.
-
2. Oxidative Degradation:
-
Objective: To evaluate the susceptibility of this compound to oxidation.
-
Methodology:
-
Dissolve this compound in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature for a specified duration (e.g., 24 hours).
-
Analyze the samples by HPLC at various time intervals.
-
3. Thermal Degradation:
-
Objective: To assess the stability of solid this compound at elevated temperatures.
-
Methodology:
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., 70°C).
-
Expose the sample for a defined period (e.g., 48 hours).
-
After exposure, dissolve the sample and analyze for any degradation products.
-
4. Photolytic Degradation:
-
Objective: To determine the effect of light exposure on the stability of this compound.
-
Methodology:
-
Expose a solution of this compound to a light source with a specific output (e.g., ICH option 1: UV and visible light).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples at predetermined time points.
-
Data Presentation
Table 1: Hypothetical Forced Degradation of this compound
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation (Hypothetical) | Number of Degradants (Hypothetical) |
| 0.1 M HCl | 24 | 60 | 15 | 2 |
| 0.1 M NaOH | 24 | 60 | 25 | 3 |
| 3% H₂O₂ | 24 | 25 | 10 | 1 |
| Thermal (Solid) | 48 | 70 | 5 | 1 |
| Photolytic (Solution) | 24 | 25 | 8 | 2 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual degradation will depend on the specific experimental conditions.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for forced degradation studies of this compound.
References
interpreting unexpected results with CC-401 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results when using CC-401 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms (JNK1, JNK2, and JNK3).[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of JNK and preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[1][2][3][4] CC-401 exhibits high affinity for JNK with Ki values in the range of 25-50 nM and shows greater than 40-fold selectivity for JNK over other kinases such as p38, ERK, and IKK2.[1][2][5]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored at -20°C.[1][5] It is soluble in water and DMSO up to 100 mM.[5] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in cell culture media. It is important to note that the hydrochloride salt form can affect the pH of your solutions, so ensure proper buffering.
Q3: What is the typical concentration range for this compound in cell-based assays?
In cell-based assays, a concentration range of 1 to 5 µM CC-401 is typically used to achieve specific JNK inhibition.[1][2][6] However, the optimal concentration can vary depending on the cell type, experimental conditions, and the specific endpoint being measured. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Troubleshooting Guides
Issue 1: Unexpected Increase in Cell Viability or Resistance to Apoptosis
You are treating cancer cells with a cytotoxic agent in combination with CC-401, expecting to see enhanced cell death. However, you observe a paradoxical increase in cell viability or resistance to the cytotoxic agent.
Possible Causes and Solutions:
-
Dual Role of JNK Signaling: JNK signaling is complex and can have both pro-apoptotic and pro-survival roles depending on the cellular context, the specific JNK isoform involved, and the duration of JNK activation.[4][7] In some cancer cells, JNK activity may be part of a pro-survival signaling network.[4]
-
Solution: Investigate the baseline JNK activity and its role in your specific cell line. It's possible that in your model, JNK is acting as a tumor suppressor. Consider using RNAi to specifically knock down JNK1 and JNK2 to see if this phenocopies the effect of CC-401.[8]
-
-
Signaling Crosstalk and Feedback Loops: Inhibition of JNK can lead to the activation of other pro-survival pathways as a compensatory mechanism. For instance, there is known crosstalk between the JNK, ERK, and p38 MAPK pathways.[5] Inhibition of JNK might lead to an upregulation of ERK signaling, which is often associated with cell proliferation and survival.
-
Solution: Profile the activity of other related signaling pathways, such as the ERK and p38 pathways, in the presence of CC-401. A western blot analysis for phosphorylated ERK (p-ERK) and phosphorylated p38 (p-p38) can provide insights into potential compensatory signaling.
-
-
Off-Target Effects: Although CC-401 is highly selective for JNK, at higher concentrations, off-target effects cannot be completely ruled out. These off-target effects could potentially activate pro-survival pathways.[9][10]
-
Solution: Perform a dose-response curve with CC-401 to ensure you are using the lowest effective concentration. Additionally, consider using a structurally different JNK inhibitor to see if the same paradoxical effect is observed.
-
Data Presentation: Hypothetical Cell Viability Data
| Treatment | Cell Viability (% of Control) |
| Vehicle Control | 100% |
| Cytotoxic Agent (10 µM) | 50% |
| CC-401 (1 µM) | 95% |
| Cytotoxic Agent (10 µM) + CC-401 (1 µM) | 75% |
Experimental Workflow for Investigating Paradoxical Cell Viability
Caption: Troubleshooting workflow for unexpected increases in cell viability.
Issue 2: Inconsistent or No Inhibition of c-Jun Phosphorylation
You are treating cells with CC-401 and performing a western blot for phosphorylated c-Jun (p-c-Jun), the primary downstream target of JNK. However, you see inconsistent or no reduction in the p-c-Jun signal.
Possible Causes and Solutions:
-
Suboptimal Western Blot Protocol: Detection of phosphorylated proteins can be challenging.
-
Solution: Ensure your western blot protocol is optimized for phosphoproteins. Use a lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of your target protein.[11] Block the membrane with Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins that can increase background noise.[11] Use a highly sensitive chemiluminescent substrate for detection.[11]
-
-
This compound Degradation: Improper storage or handling can lead to the degradation of the compound.
-
Solution: Ensure that the this compound has been stored correctly at -20°C. Prepare fresh dilutions from a stock solution for each experiment.
-
-
Rapid JNK Pathway Reactivation: The JNK signaling pathway is subject to complex feedback loops. Inhibition of JNK can sometimes lead to a transient reactivation of the pathway.[12]
-
Solution: Perform a time-course experiment to assess the kinetics of c-Jun phosphorylation following CC-401 treatment. You may be observing a later time point where the pathway has been reactivated.
-
-
Cellular Uptake and Metabolism: The compound may not be efficiently entering the cells or could be rapidly metabolized.
Data Presentation: Hypothetical p-c-Jun Western Blot Results
| Treatment | p-c-Jun Signal (Relative to Total c-Jun) |
| Vehicle Control | 1.0 |
| CC-401 (1 µM) - 1 hour | 0.2 |
| CC-401 (1 µM) - 6 hours | 0.8 |
| CC-401 (5 µM) - 1 hour | 0.1 |
JNK Signaling Pathway and Point of CC-401 Inhibition
Caption: CC-401 inhibits the phosphorylation of c-Jun by JNK.
Experimental Protocols
In Vitro JNK Kinase Assay
This assay measures the direct inhibitory effect of CC-401 on JNK kinase activity.
Materials:
-
Recombinant active JNK enzyme
-
GST-c-Jun substrate
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 2.5 mM DTT)
-
ATP
-
This compound
-
[γ-³²P]ATP (for radioactive detection) or ADP-Glo™ Kinase Assay kit (for luminescence-based detection)
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant JNK enzyme, and the GST-c-Jun substrate.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radioactive detection).
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Analyze the phosphorylation of GST-c-Jun by autoradiography (for radioactive detection) or by using a phosphospecific antibody in a western blot. For luminescence-based assays, follow the manufacturer's protocol.[16]
Cellular Thermal Shift Assay (CETSA)
This assay confirms the binding of CC-401 to JNK in intact cells.
Materials:
-
Cells of interest
-
This compound
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
Procedure:
-
Treat cultured cells with either this compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble JNK in the supernatant by western blotting. An increased amount of soluble JNK at higher temperatures in the CC-401-treated samples indicates target engagement.[13][14][15]
Western Blot for Phospho-c-Jun
This protocol is for detecting the phosphorylation of c-Jun as a downstream marker of JNK activity.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73) and anti-total c-Jun
-
HRP-conjugated secondary antibody
-
BSA for blocking
-
TBST buffer
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-c-Jun antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total c-Jun antibody as a loading control.[11][17][18][19]
References
- 1. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Crosstalk and Signaling Switches in Mitogen-Activated Protein Kinase Cascades [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. The Functional Contrariety of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-kinase targeting of oncogenic c-Jun N-terminal kinase (JNK) signaling: the future of clinically viable cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. researchgate.net [researchgate.net]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 16. promega.com [promega.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
minimizing variability in CC-401 hydrochloride experiments
Welcome to the technical support center for CC-401 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during experiments with this potent JNK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
CC-401 is a potent, second-generation, ATP-competitive inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms (JNK1, JNK2, and JNK3).[1][2][3] It binds to the ATP-binding site of JNK, which prevents the phosphorylation of its key substrate, the transcription factor c-Jun.[1][2][4] This inhibition blocks the downstream effects of the JNK signaling cascade. CC-401 exhibits high selectivity for JNK, with at least a 40-fold greater affinity compared to other related kinases like p38, ERK, and IKK2.[1][5]
Q2: What are the best practices for storing this compound to ensure its stability and activity?
To maintain the integrity of the compound, proper storage is critical. Variability in experimental results can often be traced back to improper handling or storage.
-
Powder Form: The solid compound should be stored at -20°C for long-term stability (up to 3 years).[6] For shipping, it is stable at room temperature for short periods.[4]
-
Stock Solutions: Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots should be stored sealed and protected from moisture and light at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1]
Q3: My this compound is not dissolving properly or is precipitating in my cell culture media. What should I do?
Solubility issues are a common source of experimental variability. This compound's solubility depends heavily on the solvent and concentration.
-
Solvent Choice: CC-401 dihydrochloride is soluble up to 100 mM in both water and DMSO.[5] The hydrochloride form is also highly soluble in DMSO (up to 200 mM or 85 mg/mL) and water (up to 200 mM or 85 mg/mL).[6] Using freshly opened, high-quality DMSO is recommended as hygroscopic (water-absorbing) DMSO can significantly impact solubility.[4]
-
Aiding Dissolution: To achieve higher concentrations or aid dissolution, gentle warming of the tube to 37°C or using an ultrasonic bath for a short period can be effective.[7]
-
Precipitation in Media: When diluting a concentrated DMSO stock into aqueous cell culture media, ensure rapid mixing to avoid localized high concentrations that can cause the compound to precipitate. It is also advisable to prepare working solutions fresh for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent IC50 or Ki Values Between Assay Runs
High variability in potency measurements (IC50/Ki) is a frequent challenge in kinase inhibitor studies.
| Potential Cause | Troubleshooting Steps & Recommendations |
| ATP Concentration | CC-401 is an ATP-competitive inhibitor.[2] Variations in the ATP concentration in your kinase assay will directly affect the apparent IC50 value. Solution: Standardize the ATP concentration across all experiments. For comparability, it is recommended to use an ATP concentration equal to the Km(ATP) of the JNK enzyme.[8] |
| Enzyme Quality & Concentration | The purity and activity of the JNK enzyme can vary between batches or degrade over time. Solution: Use a well-characterized, highly pure enzyme preparation.[9] Always run a positive control with a known inhibitor to validate enzyme activity. Determine the ideal enzyme concentration and reaction time to ensure you are measuring initial velocity.[8] |
| Incubation Time | If incubation times are too long, substrate depletion can occur, leading to non-linear reaction kinetics and inaccurate IC50 values. Solution: Optimize your assay to operate within the initial linear velocity range, where no more than 10-20% of the substrate has been consumed.[8] |
| Compound Dilution Errors | Inaccurate serial dilutions can significantly skew results. Solution: Use calibrated pipettes and perform dilutions carefully. Prepare a fresh dilution series for each experiment from a validated stock solution. |
Issue 2: High Variability in Cell-Based Assays
Cellular environments are complex, and multiple factors can contribute to inconsistent results.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Cell Health & Passage Number | Cells at high passage numbers can exhibit altered signaling pathways and drug responses. Unhealthy or overly confluent cells will also respond differently. Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and seeded at a consistent density, avoiding both sparse and overly confluent cultures. |
| Serum Concentration | Serum contains proteins that can bind to small molecules like CC-401, reducing its effective concentration. Solution: Standardize the serum percentage in your media for all experiments. For some assays, reducing the serum concentration or using serum-free media during the inhibitor treatment period may be necessary to obtain consistent results.[10] |
| Compound Stability in Media | The compound may degrade in the warm, aqueous environment of a cell culture incubator over long incubation periods. Solution: Prepare working dilutions of CC-401 immediately before use. For long-term experiments (e.g., >24 hours), consider replenishing the media with fresh compound. |
| Inconsistent Treatment Times | The timing of inhibitor addition and endpoint analysis is critical for reproducible results. Solution: Use a synchronized method for adding the compound to all wells/plates. Ensure that the duration of treatment is precisely controlled and consistent across all experimental groups. |
Data and Properties
Table 1: Physicochemical and Pharmacological Properties of CC-401
| Property | Value | Reference |
| Molecular Formula | C22H24N6O·2HCl (dihydrochloride) | |
| Molecular Weight | 461.39 g/mol (dihydrochloride) | |
| Mechanism of Action | ATP-competitive JNK inhibitor | [1][2] |
| Inhibitory Constant (Ki) | 25 - 50 nM for JNK1, JNK2, JNK3 | [1][5] |
| Selectivity | > 40-fold selective for JNK over p38, ERK, IKK2, PKC, Lck, ZAP70 | [1][5] |
| Cell-Based Assay Conc. | 1 - 5 µM for specific JNK inhibition | [1] |
Table 2: Solubility of CC-401 Salts
| Solvent | Max Concentration (dihydrochloride) | Max Concentration (hydrochloride) | Reference |
| Water | 100 mM (46.14 mg/mL) | 200.03 mM (85 mg/mL) | [5][6] |
| DMSO | 100 mM (46.14 mg/mL) | 200.03 mM (85 mg/mL) | [5][6] |
| Ethanol | Insoluble / Very Low | 4.7 mM (2 mg/mL) | [6] |
Visualized Workflows and Pathways
Caption: The JNK signaling cascade and the inhibitory action of CC-401.
Caption: A logical workflow for troubleshooting experimental variability.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution in DMSO, which is a common solvent for this compound.
Materials:
-
This compound (or dihydrochloride) solid
-
High-quality, anhydrous DMSO (newly opened bottle recommended)[4]
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated precision balance and micropipettes
-
Vortex mixer and/or sonicator
Methodology:
-
Pre-Weigh Vial: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the powder.
-
Weigh Compound: Carefully weigh out the desired amount of CC-401 powder using a precision balance in a fume hood or designated weighing station. For example, weigh 4.25 mg of this compound (MW: 424.93 g/mol ) or 4.61 mg of the dihydrochloride salt (MW: 461.39 g/mol ).
-
Add Solvent: Add the calculated volume of DMSO to the vial to achieve a final concentration of 10 mM.
-
For 4.25 mg CC-401 HCl: Add 1 mL of DMSO.
-
For 4.61 mg CC-401 di-HCl: Add 1 mL of DMSO.
-
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, use a brief sonication or gentle warming (37°C) to ensure all solid has dissolved completely.[7] Visually inspect the solution against a light source to confirm there are no visible particulates.
-
Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This is crucial to avoid contamination and repeated freeze-thaw cycles that can degrade the compound.
-
Store Properly: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store immediately at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Cell-Based JNK Inhibition Assay via Western Blot for Phospho-c-Jun
This method assesses the ability of CC-401 to inhibit JNK activity in cells by measuring the phosphorylation of its direct downstream target, c-Jun.
Materials:
-
Human cell line known to have an active JNK pathway (e.g., HK-2, HeLa, HaCaT)[10]
-
Complete cell culture medium (e.g., DMEM/F12 + 10% FCS)[10]
-
Low-serum or serum-free medium
-
JNK pathway activator (e.g., Sorbitol, Anisomycin, UV-C radiation)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-total-c-Jun, anti-GAPDH or β-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Protein electrophoresis and Western blot equipment
Methodology:
-
Cell Seeding: Seed cells into 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.
-
Serum Starvation (Optional but Recommended): To reduce background signaling, replace the complete medium with low-serum (e.g., 0.5% FCS) or serum-free medium and incubate for 12-24 hours.[10]
-
Inhibitor Pre-treatment: Prepare serial dilutions of CC-401 in the low-serum/serum-free medium (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a "vehicle control" well containing the same final concentration of DMSO as the highest CC-401 dose. Aspirate the medium from the cells and add the medium containing CC-401 or vehicle. Incubate for 1-2 hours.
-
JNK Pathway Stimulation: Add the JNK activator to the medium in each well (except for the unstimulated negative control). For example, add Sorbitol to a final concentration of 300-400 mM.[10] Incubate for the optimized stimulation time (typically 15-30 minutes).
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against phospho-c-Jun.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: To confirm equal protein loading and that the treatment did not affect total c-Jun levels, strip the membrane and re-probe for total c-Jun and a loading control protein (e.g., GAPDH). Quantify the band intensities. The level of JNK inhibition is determined by the reduction in the phospho-c-Jun signal relative to the total c-Jun or loading control signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CC 401 dihydrochloride | JNK/c-Jun | Tocris Bioscience [tocris.com]
- 6. This compound产品说明书 [selleck.cn]
- 7. This compound | CAS:1438391-30-0 | JNK inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Head-to-Head Battle of JNK Inhibitors: CC-401 Hydrochloride vs. SP600125
In the landscape of signal transduction research and therapeutic development, the c-Jun N-terminal kinase (JNK) pathway stands as a critical mediator of cellular responses to stress, inflammation, and apoptosis. The selective inhibition of JNK activity is a key strategy for investigating its physiological roles and for developing treatments for a range of diseases, including cancer and inflammatory disorders. Among the arsenal of small molecule inhibitors targeting JNK, CC-401 hydrochloride and SP600125 have emerged as prominent tools. This guide provides a detailed, objective comparison of these two inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
Mechanism of Action: A Shared Strategy
Both CC-401 and SP600125 are ATP-competitive inhibitors of JNK.[1] This means they bind to the ATP-binding pocket of the JNK enzyme, preventing the binding of ATP and subsequent phosphorylation of its substrates.[1] CC-401 is described as a second-generation JNK inhibitor, building upon the chemical scaffold of anthrapyrazolones like SP600125.[2]
At a Glance: Key Properties
| Feature | This compound | SP600125 |
| Synonyms | CC-401 HCl | Anthra[1-9-cd]pyrazol-6(2H)-one |
| Molecular Formula | C₂₂H₂₄N₆O · 2HCl | C₁₄H₈N₂O |
| Molecular Weight | 461.39 g/mol | 220.23 g/mol |
| Mechanism of Action | ATP-competitive JNK inhibitor | ATP-competitive JNK inhibitor[1] |
In Vitro Potency and Selectivity: A Quantitative Comparison
The efficacy and specificity of a kinase inhibitor are paramount. The following tables summarize the available quantitative data for CC-401 and SP600125 against JNK isoforms and a panel of other kinases.
Table 1: Inhibitory Activity against JNK Isoforms
| Inhibitor | JNK1 | JNK2 | JNK3 |
| CC-401 (Kᵢ) | 25-50 nM | 25-50 nM | 25-50 nM |
| SP600125 (IC₅₀) | 40 nM[1] | 40 nM[1] | 90 nM[1] |
Table 2: Selectivity Profile against Other Kinases
| Inhibitor | Off-Target Kinase | Inhibitory Concentration | Fold Selectivity for JNK |
| CC-401 | p38, ERK, IKK2, PKC, Lck, ZAP70 | >40-fold higher than JNK | > 40 |
| SP600125 | MKK4 | ~10-fold higher than JNK[1] | > 10[1] |
| MKK3, MKK6, PKB, PKCα | ~25-fold higher than JNK[1] | > 25[1] | |
| ERK2, p38 | >100-fold higher than JNK[1] | > 100[1] |
While both inhibitors demonstrate potent inhibition of JNK isoforms, CC-401 is reported to have a higher degree of selectivity against a panel of related kinases. It is important to note that SP600125 has been reported to have off-target effects, including the inhibition of other kinases, which can complicate the interpretation of experimental results.[3][4]
JNK Signaling Pathway and Inhibition
The JNK signaling cascade is a multi-tiered pathway activated by various stress stimuli. The diagram below illustrates the canonical JNK pathway and the points of intervention for ATP-competitive inhibitors like CC-401 and SP600125.
Experimental Protocols
To aid in the design of comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay
This protocol is designed to measure the direct inhibitory effect of CC-401 and SP600125 on JNK activity.
Objective: To determine the IC₅₀ values of CC-401 and SP600125 for JNK1, JNK2, and JNK3.
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
GST-c-Jun (1-79) substrate
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
[γ-³²P]ATP
-
This compound and SP600125 stock solutions (in DMSO)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of CC-401 and SP600125 in kinase buffer.
-
In a 96-well plate, add the JNK enzyme, GST-c-Jun substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value using appropriate software.
Cellular c-Jun Phosphorylation Assay
This assay measures the ability of the inhibitors to block JNK activity within a cellular context.
Objective: To assess the in-cell potency of CC-401 and SP600125 by measuring the phosphorylation of the JNK substrate, c-Jun.
Materials:
-
Cell line (e.g., HeLa, Jurkat)
-
Cell culture medium and supplements
-
JNK activator (e.g., Anisomycin, UV radiation)
-
This compound and SP600125 stock solutions (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total c-Jun, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of CC-401 or SP600125 for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a JNK activator (e.g., 25 µg/ml anisomycin for 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-c-Jun signal to total c-Jun and the loading control (GAPDH).
In Vivo Studies: A Glimpse into Therapeutic Potential
Both inhibitors have been evaluated in animal models for various diseases. For instance, SP600125 has been shown to block lipopolysaccharide-induced expression of tumor necrosis factor-α (TNF-α) in mice.[1] While CC-401 has also been investigated in preclinical models, a phase I clinical trial for acute myeloid leukemia was discontinued.[5][6] The differing clinical development trajectories may reflect variations in their in vivo efficacy, safety profiles, or strategic decisions by the sponsoring organizations.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and SP600125 depends on the specific experimental goals.
-
For highly specific JNK inhibition: CC-401 appears to be the superior choice due to its reported higher selectivity. This is particularly crucial for studies aiming to dissect the precise role of JNK without confounding off-target effects.
-
For initial or proof-of-concept studies: SP600125, being a more established and widely used inhibitor, can be a cost-effective option. However, researchers must be mindful of its potential off-target activities and validate their findings with more specific tools or genetic approaches.
Ultimately, a thorough understanding of the strengths and limitations of each inhibitor, as outlined in this guide, will empower researchers to make informed decisions and generate robust, reproducible data in their exploration of the multifaceted JNK signaling pathway.
References
- 1. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
A Comparative Guide to the Efficacy of Common JNK Inhibitors
This guide provides a detailed comparison of four widely used c-Jun N-terminal kinase (JNK) inhibitors: SP600125, AS601245, TCS JNK 6o, and JNK-IN-8. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate inhibitor for their experimental needs.
JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by a variety of cellular stresses, including inflammatory cytokines, UV radiation, and osmotic shock. Once activated, a series of phosphorylation events leads to the activation of JNK, which in turn phosphorylates a range of downstream targets, most notably the transcription factor c-Jun. The phosphorylation of c-Jun enhances its transcriptional activity, leading to the regulation of genes involved in diverse cellular processes such as proliferation, apoptosis, and inflammation.
Comparative Efficacy and Selectivity of JNK Inhibitors
The following table summarizes the in vitro potency (IC50) and cellular efficacy (EC50) of the four JNK inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the purified JNK enzyme by 50%. EC50 values indicate the concentration required to inhibit the phosphorylation of c-Jun in a cellular context by 50%.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Cellular c-Jun Phosphorylation EC50 (nM) | Selectivity Highlights |
| SP600125 | 40[1] | 40[1] | 90[1] | 5,000 - 10,000 (in Jurkat T cells)[1] | >10-fold selectivity against MKK4 and >25-fold against MKK3, MKK6, PKB, and PKCα.[1] However, it can inhibit other kinases like Aurora kinase A, FLT3, and TRKA with similar potency.[1] |
| AS601245 | 150[2] | 220[2] | 70[2] | Not explicitly found | 10- to 20-fold selectivity over c-src, CDK2, and c-Raf, and >50- to 100-fold selectivity over a range of other Ser/Thr- and Tyr-protein kinases.[2] |
| TCS JNK 6o | 2-45[3][4] | 4-160[3][4] | 52[3] | 920[3] | >1000-fold selectivity over other kinases, including ERK2 and p38.[3][5] |
| JNK-IN-8 | 4.7[6] | 18.7[6] | 1[6] | 338 (in A375 cells), 486 (in HeLa cells)[6] | Highly selective; profiled against a panel of 442 kinases and did not inhibit any off-target kinases with an IC50 < 1 µM.[7] |
Experimental Protocols
Experimental Workflow for Evaluating JNK Inhibitors
A typical workflow for assessing the efficacy of a JNK inhibitor involves both in vitro and cellular assays. The in vitro assay determines the direct inhibitory effect on the purified JNK enzyme, while cellular assays confirm the inhibitor's activity within a biological system.
Detailed Methodologies
1. In Vitro Kinase Assay (Immunoprecipitation-Based)
This protocol describes how to measure the kinase activity of JNK immunoprecipitated from cell lysates.
-
Cell Lysis:
-
Wash cultured cells (e.g., HeLa, Jurkat) with ice-cold PBS.
-
Lyse cells in ice-cold JNK Extraction Buffer and incubate on ice for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
JNK Immunoprecipitation:
-
To approximately 200-500 µg of total protein from the cell lysate, add 2 µL of a JNK-specific antibody.
-
Incubate with gentle rotation for 45 minutes at room temperature.
-
Add 50 µL of Protein A-Sepharose bead slurry and continue to rotate for 1 hour at room temperature.
-
Centrifuge to pellet the beads and wash twice with JNK Extraction Buffer and once with Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Resuspend the washed bead pellet in 50 µL of Kinase Assay Buffer.
-
Add 2 µL of a mixture containing a JNK substrate (e.g., recombinant c-Jun) and ATP.
-
Incubate at 30°C for 30 minutes to 4 hours.
-
Terminate the reaction by adding 3X SDS-PAGE buffer and boiling for 3 minutes.
-
-
Analysis:
-
The amount of phosphorylated substrate is quantified, typically by Western blot analysis using a phospho-specific antibody against the substrate (e.g., anti-phospho-c-Jun).
-
2. Western Blot for Phospho-c-Jun Detection
This protocol outlines the steps for detecting the levels of phosphorylated c-Jun in cell lysates.
-
Sample Preparation and Gel Electrophoresis:
-
Mix cell lysates with an equal volume of 2x SDS-PAGE sample buffer.
-
Denature the proteins by heating at 95°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis under standard conditions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% w/v BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63 or Ser73) diluted in TBST with 5% BSA, typically overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three to four times for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody diluted in TBST with 5% non-fat milk for 1 hour at room temperature.[8]
-
Wash the membrane again three to four times for 5 minutes each with TBST.[8]
-
-
Detection:
-
Apply an ECL (Enhanced Chemiluminescence) substrate to the membrane.
-
Detect the chemiluminescent signal using an appropriate imaging system.
-
The membrane can be stripped and re-probed with an antibody for total c-Jun to normalize for protein loading.
-
3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a homogeneous assay format that is well-suited for high-throughput screening of kinase inhibitors.
-
Assay Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by JNK. A Europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated acceptor fluorophore are used. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the donor and acceptor into close proximity, resulting in a FRET signal.
-
Protocol Outline:
-
Dispense the JNK enzyme, the biotinylated substrate, and the test inhibitor into a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate to allow for substrate phosphorylation.
-
Stop the reaction and add the detection reagents (Europium-labeled antibody and streptavidin-acceptor).
-
Incubate to allow for binding of the detection reagents.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths to calculate the FRET ratio.[9][10]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TCS JNK 6o | JNK/c-Jun | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TCS JNK 6o | CAS#:894804-07-0 | Chemsrc [chemsrc.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 8. cdn.origene.com [cdn.origene.com]
- 9. dcreport.org [dcreport.org]
- 10. poly-dtech.com [poly-dtech.com]
Validating CC-401 Hydrochloride Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CC-401 hydrochloride with other common c-Jun N-terminal kinase (JNK) inhibitors, offering supporting experimental data and detailed protocols for validating target engagement in a cellular context.
Introduction to this compound and JNK Signaling
This compound is a potent and selective, second-generation ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3)[1][2]. The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, playing a pivotal role in cellular responses to stress stimuli, such as inflammatory cytokines, UV radiation, and osmotic shock. Activation of the JNK pathway culminates in the phosphorylation of several transcription factors, most notably c-Jun, which in turn regulates the expression of genes involved in proliferation, differentiation, apoptosis, and inflammation. Dysregulation of the JNK pathway has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Validating the engagement of inhibitors like CC-401 with their intended JNK target in cells is a crucial step in drug development to ensure on-target activity and interpret cellular phenotypes correctly.
Comparative Analysis of JNK Inhibitors
This section provides a comparative overview of this compound and two other widely used JNK inhibitors: SP600125 and JNK-IN-8.
| Feature | This compound | SP600125 | JNK-IN-8 |
| Mechanism of Action | ATP-competitive inhibitor of all three JNK isoforms[1][3]. | Reversible, ATP-competitive inhibitor of JNK1, JNK2, and JNK3. | Irreversible (covalent) inhibitor of JNK1, JNK2, and JNK3[4][5][6]. |
| Potency (Biochemical) | Kᵢ = 25-50 nM for JNK1/2/3[3]. | IC₅₀ = 40 nM for JNK1/2, 90 nM for JNK3. | IC₅₀ = 4.7 nM for JNK1, 18.7 nM for JNK2, 1 nM for JNK3[4][5][6][7]. |
| Cellular Potency (Inhibition of c-Jun phosphorylation) | 1-5 µM provides specific JNK inhibition in cell-based assays[3]. | IC₅₀ = 5-10 µM in various cell lines. | EC₅₀ = 338 nM in A375 cells, 486 nM in HeLa cells[4][7]. |
| Selectivity | >40-fold selective for JNK over p38, ERK, IKK2, PKC, Lck, and ZAP70[3]. | Exhibits off-target effects on other kinases, including Mps1[8]. | Highly selective with minimal off-target binding observed in broad kinase panels[4]. |
JNK Pathway Activator: Anisomycin
For validating the inhibitory effect of compounds like CC-401, it is essential to first activate the JNK pathway. Anisomycin, a protein synthesis inhibitor, is a potent activator of the JNK signaling cascade.
| Compound | Mechanism of Action | Effective Concentration & Time |
| Anisomycin | Induces ribotoxic stress, leading to the activation of stress-activated protein kinases, including JNK[9]. | 50 ng/mL to 5 µM for 15-60 minutes is commonly used to induce robust JNK and c-Jun phosphorylation in various cell lines[10][11]. |
Experimental Protocols for Target Engagement Validation
This section provides detailed protocols for key experiments to validate the cellular target engagement of this compound.
Western Blot for Phospho-c-Jun
This is the most direct and common method to assess the functional consequence of JNK inhibition in cells.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, A375, or a cell line relevant to your research) at an appropriate density and allow them to adhere overnight.
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours prior to treatment.
-
Pre-treat the cells with a dilution series of this compound or alternative inhibitors for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with a JNK activator, such as Anisomycin (e.g., 1 µg/mL for 30 minutes), to induce c-Jun phosphorylation.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63 or Ser73) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To control for total c-Jun levels, the membrane can be stripped and re-probed with an antibody against total c-Jun. A loading control, such as β-actin or GAPDH, should also be probed.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-c-Jun signal to the total c-Jun or loading control signal.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly demonstrate the physical binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to near confluency.
-
Treat the cells with this compound or a vehicle control at the desired concentration for a specified time (e.g., 1-2 hours) in the cell culture incubator.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 25°C water bath).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully transfer the supernatant containing the soluble protein fraction to a new tube.
-
-
Protein Analysis:
-
Analyze the amount of soluble JNK in the supernatant by Western blotting, using an antibody specific for JNK1, JNK2, or JNK3.
-
Quantify the band intensities and plot the fraction of soluble JNK as a function of temperature for both the vehicle- and CC-401-treated samples. A shift in the melting curve to a higher temperature in the presence of CC-401 indicates target engagement.
-
In-Cell Target Engagement Assays (NanoBRET™ and LanthaScreen™)
These are robust, plate-based assays that allow for the quantitative measurement of compound binding to a target protein in living cells.
NanoBRET™ Target Engagement Assay Protocol Outline:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector expressing the JNK protein tagged with NanoLuc® luciferase.
-
Plate the transfected cells in a white, 96-well assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions and a cell-permeable fluorescent tracer that binds to JNK to the cells.
-
-
Signal Measurement:
-
Add the NanoBGlo® substrate.
-
Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader capable of measuring BRET.
-
-
Data Analysis:
-
Calculate the BRET ratio. The displacement of the tracer by CC-401 will result in a decrease in the BRET signal, from which an IC₅₀ value for target engagement can be determined.
-
LanthaScreen™ Eu Kinase Binding Assay Protocol Outline:
-
Reagent Preparation:
-
Prepare a solution containing a europium-labeled anti-tag antibody and a fluorescently labeled ATP-competitive kinase tracer.
-
Prepare a solution of the tagged JNK kinase.
-
-
Assay Procedure:
-
In a microplate, combine the JNK kinase, the antibody/tracer mix, and serial dilutions of this compound.
-
-
Signal Measurement:
-
Incubate at room temperature to allow the binding to reach equilibrium.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
-
Data Analysis:
-
The binding of the tracer to the kinase brings the europium donor and the fluorescent acceptor in close proximity, resulting in a high FRET signal. CC-401 will compete with the tracer, leading to a decrease in the FRET signal. An IC₅₀ value can be calculated from the dose-response curve.
-
Visualizing Pathways and Workflows
Signaling Pathway of JNK Activation and Inhibition
Caption: JNK signaling pathway activation by stress and inhibition by CC-401.
Experimental Workflow for Western Blot Analysis of p-c-Jun
Caption: Workflow for assessing JNK inhibition via Western blot of p-c-Jun.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow for validating target engagement using CETSA.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. stemcell.com [stemcell.com]
- 6. stemcell.com [stemcell.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Indazole-based potent and cell-active Mps1 kinase inhibitors: rational design from pan-kinase inhibitor anthrapyrazolone (SP600125) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anisomycin selectively desensitizes signalling components involved in stress kinase activation and fos and jun induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anisomycin-activated protein kinases p45 and p55 but not mitogen-activated protein kinases ERK-1 and -2 are implicated in the induction of c-fos and c-jun - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinase Landscape: A Comparative Guide to the Selectivity of CC-401 Hydrochloride
For researchers, scientists, and drug development professionals, the precise targeting of kinase inhibitors is paramount for therapeutic efficacy and safety. This guide provides an objective comparison of the c-Jun N-terminal kinase (JNK) inhibitor, CC-401 hydrochloride, with other kinases, supported by available experimental data and detailed methodologies.
This compound is a potent, ATP-competitive inhibitor of all three JNK isoforms, demonstrating Ki values in the range of 25 to 50 nM.[1] Its primary mechanism of action involves binding to the ATP-binding site of JNK, thereby preventing the phosphorylation of its downstream substrate, c-Jun. While developed as a specific JNK inhibitor, understanding its cross-reactivity with other kinases is crucial for predicting potential off-target effects and elucidating its broader pharmacological profile.
Quantitative Analysis of Kinase Selectivity
To provide a clear comparison of the inhibitory activity of this compound against its primary target and other kinases, the following table summarizes the available selectivity data. It is important to note that comprehensive, publicly available kinome scan data for CC-401 is limited. The data presented here is based on initial characterizations which indicate a high degree of selectivity.
| Kinase Target | Inhibition Value (Ki or IC50) | Fold Selectivity vs. JNK | Reference |
| JNK1/2/3 | 25-50 nM (Ki) | - | [1] |
| p38 | >1 µM | >40-fold | [1] |
| ERK | >1 µM | >40-fold | [1] |
| IKK2 | >1 µM | >40-fold | [1] |
| Protein Kinase C (PKC) | >1 µM | >40-fold | [1] |
| Lck | >1 µM | >40-fold | [1] |
| ZAP70 | >1 µM | >40-fold | [1] |
Note: The table indicates that this compound has at least a 40-fold greater affinity for JNK compared to the listed off-target kinases.
Experimental Protocols
The determination of kinase inhibition is a critical step in characterizing the selectivity of a compound like this compound. Below is a detailed methodology for a typical in vitro kinase inhibition assay that can be used to determine the half-maximal inhibitory concentration (IC50) of an inhibitor.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human kinase (e.g., JNK1, p38α, etc.)
-
Kinase-specific substrate (e.g., GST-c-Jun for JNK1)
-
This compound (in DMSO)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)
-
96-well or 384-well assay plates
-
Filter plates or beads for capturing the phosphorylated substrate
-
Scintillation counter or fluorescence plate reader
-
DMSO (for control and serial dilutions)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration might be 10 mM, followed by serial 3-fold or 10-fold dilutions.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its substrate.
-
Assay Plate Setup:
-
Add a small volume of the diluted this compound or DMSO (for control wells) to the assay plate wells.
-
Add the kinase reaction mixture to each well to initiate the reaction.
-
-
Initiation of Reaction: Add ATP (spiked with [γ-³²P]ATP or using a fluorescent analog) to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition is accurately measured.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined amount of time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA solution) or by spotting the reaction mixture onto a filter membrane that binds the substrate.
-
Detection:
-
Radiometric Assay: If using [γ-³²P]ATP, wash the filter plates to remove unincorporated ATP. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter.
-
Fluorescence-based Assay: If using a fluorescent ATP analog or a fluorescence-based detection method (e.g., antibody-based detection of phosphosubstrate), read the plate using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each concentration of this compound relative to the DMSO control (100% activity).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Signaling Pathway Implications of Off-Target Effects
While this compound is highly selective for JNK, any off-target activity could have implications for other signaling pathways. For instance, inhibition of p38 MAPKs, even at higher concentrations, could affect cellular stress responses and inflammatory signaling. Similarly, unintended inhibition of kinases like Lck or ZAP70 could modulate T-cell receptor signaling. A critical aspect of drug development is to characterize these potential off-target effects to understand the full safety and efficacy profile of a kinase inhibitor.
The JNK signaling pathway itself is a central regulator of various cellular processes, including apoptosis, inflammation, and cell proliferation. Its inhibition by CC-401 is intended to modulate these processes in disease contexts.
Conclusion
This compound is a potent and highly selective inhibitor of JNK kinases. The available data demonstrates a favorable selectivity profile with at least 40-fold greater potency for JNK over other related kinases such as p38 and ERK. For researchers investigating the JNK signaling pathway, this compound serves as a valuable tool. However, as with any kinase inhibitor, a thorough understanding of its potential off-target effects through comprehensive kinase profiling is essential for the accurate interpretation of experimental results and for advancing its potential therapeutic applications. Further studies involving broad kinome scans would provide a more complete picture of the selectivity of CC-401 and are encouraged for a comprehensive risk-benefit assessment.
References
Confirming JNK Inhibition by CC-401: A Comparative Guide Using Phospho-Specific Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the inhibition of c-Jun N-terminal kinase (JNK) by the second-generation ATP-competitive inhibitor, CC-401. We present supporting experimental data, detailed protocols for key validation assays, and a comparison with the widely used first-generation JNK inhibitor, SP600125.
Unveiling the JNK Signaling Cascade
The c-Jun N-terminal kinase (JNK) is a critical member of the mitogen-activated protein kinase (MAPK) family. It is activated by a variety of cellular stresses, including inflammatory cytokines, UV radiation, and osmotic shock. The activation of JNK involves a tiered phosphorylation cascade, culminating in the phosphorylation of downstream transcription factors, most notably c-Jun. This signaling pathway plays a pivotal role in regulating cellular processes such as proliferation, apoptosis, and inflammation.
Performance Comparison of JNK Inhibitors
CC-401 is a potent and selective JNK inhibitor.[1] Its efficacy is often compared to SP600125, a first-generation JNK inhibitor. The following table summarizes their reported inhibitory concentrations.
| Inhibitor | Target | IC50 / Ki | Selectivity |
| CC-401 | JNK1/2/3 | 25-50 nM (IC50)[1] | >40-fold selective over other kinases like p38, ERK, and IKK2[1] |
| SP600125 | JNK1, JNK2 | 40 nM (IC50)[2] | >300-fold selective for JNK over ERK and p38 MAP kinases[1] |
| JNK3 | 90 nM (IC50)[2] |
Experimental Confirmation of JNK Inhibition
The most direct method to confirm JNK inhibition by CC-401 is to measure the phosphorylation status of JNK itself and its direct downstream substrate, c-Jun, using phospho-specific antibodies.
Key Experimental Protocols
1. Western Blotting for Phospho-JNK and Phospho-c-Jun
This is the most common method to assess JNK inhibition in a cellular context.
a. Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with desired concentrations of CC-401 or vehicle for 1-2 hours.
-
Stimulate cells with a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes) or leave unstimulated.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
b. Electrophoresis and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies:
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Rabbit anti-JNK (total)
-
Rabbit anti-phospho-c-Jun (Ser63)
-
Rabbit anti-c-Jun (total)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
2. In Vitro Kinase Assay
This assay directly measures the enzymatic activity of JNK on a substrate.
-
Immunoprecipitate active JNK from cell lysates using an anti-phospho-JNK antibody conjugated to agarose beads.
-
Wash the immunoprecipitated beads extensively with lysis buffer and then with kinase buffer.
-
Resuspend the beads in kinase buffer containing recombinant c-Jun or ATF2 as a substrate.
-
Add ATP and the desired concentration of CC-401 or vehicle.
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS sample buffer and boiling.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody (e.g., anti-phospho-c-Jun (Ser63)).
Alternative Methods for Confirming JNK Inhibition
While Western blotting with phospho-specific antibodies is the gold standard, other techniques can provide complementary data:
-
Immunofluorescence/Immunocytochemistry: This method allows for the visualization of phospho-JNK localization within the cell and can provide qualitative confirmation of inhibition.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A quantitative method to measure the levels of phosphorylated JNK or c-Jun in cell lysates.
-
Mass Spectrometry: Can be used to identify and quantify phosphorylation sites on JNK and its substrates, providing a highly detailed analysis of inhibitor effects.
Conclusion
Confirming the on-target activity of a kinase inhibitor like CC-401 is crucial for its development and application in research. The use of phospho-specific antibodies in Western blotting and in vitro kinase assays provides a robust and reliable means to demonstrate the inhibition of the JNK signaling pathway. By comparing the effects of CC-401 to a vehicle control and other known JNK inhibitors, researchers can confidently validate its efficacy and selectivity.
References
CC-401 Hydrochloride: A Comparative Review of its Efficacy as a JNK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the efficacy of CC-401 hydrochloride, a second-generation c-Jun N-terminal kinase (JNK) inhibitor. It objectively compares its performance with the first-generation inhibitor SP600125 and presents supporting experimental data from preclinical studies.
Executive Summary
This compound is a potent and selective, ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3), with Ki values ranging from 25 to 50 nM.[1] Developed as a successor to the first-generation JNK inhibitor SP600125, CC-401 exhibits greater selectivity for JNK over other related kinases.[2] Preclinical studies, particularly in the context of colon cancer, have demonstrated that CC-401 can sensitize cancer cells to conventional chemotherapeutic agents, suggesting its potential as an adjunct therapy. However, a Phase 1 clinical trial of CC-401 in high-risk myeloid leukemia was terminated for undisclosed reasons.
Comparison with SP600125
The primary alternative to CC-401 discussed in the literature is its predecessor, SP600125. While both are anthrapyrazolone-based, ATP-competitive inhibitors of JNK, key differences in their profiles have been noted.
| Feature | This compound | SP600125 |
| Generation | Second | First |
| Selectivity | Exhibits >40-fold selectivity for JNK over other kinases such as p38, ERK, and IKK2.[1] | While initially reported as selective, subsequent studies have raised concerns about its specificity, as it can inhibit other kinases with similar or greater potency than JNK.[3][4] |
| Preclinical Efficacy | Demonstrates synergistic cytotoxicity with chemotherapeutic agents like oxaliplatin in colon cancer cell lines and enhances tumor growth delay in vivo.[5] | Also shows efficacy in various preclinical models, including inflammation and cancer, but its off-target effects can confound the interpretation of results.[6][7] |
| Clinical Development | A Phase 1 trial in myeloid leukemia was terminated.[2] | Has been widely used as a research tool but has not progressed to late-stage clinical trials for cancer treatment, potentially due to its selectivity profile. |
Preclinical Efficacy of CC-401 in Colon Cancer
A pivotal study investigated the effect of CC-401 on the sensitivity of colon cancer cells to DNA-damaging agents, both in vitro and in vivo.
In Vitro Synergism with Chemotherapy
In a panel of 12 colon cancer cell lines, inhibition of JNK by CC-401 enhanced the cytotoxic effects of oxaliplatin, SN-38, and 5-FU.[5] The combination of CC-401 and these chemotherapeutic agents demonstrated synergistic effects, as indicated by combination index (CI) values.[5] The study also noted that hypoxia-induced JNK activation was associated with resistance to oxaliplatin, a resistance that could be overcome by CC-401.[5]
In Vivo Potentiation of Anti-Cancer Therapies
The efficacy of CC-401 in combination with oxaliplatin and bevacizumab was evaluated in a mouse xenograft model using HT29 human colon cancer cells. The results, summarized in the table below, show that CC-401 significantly increased the tumor growth delay when combined with either oxaliplatin or bevacizumab alone, and even more so with the combination of both.[5]
| Treatment Group | Mean Tumor Growth Delay (days) |
| CC-401 alone | 2 |
| Oxaliplatin alone | 6 |
| Oxaliplatin + CC-401 | 18 |
| Bevacizumab alone | 7 |
| Bevacizumab + CC-401 | 9 |
| Oxaliplatin + Bevacizumab | 11 |
| Oxaliplatin + Bevacizumab + CC-401 | 19 |
Data extracted from "Inhibition of JNK Sensitizes Hypoxic Colon Cancer Cells to DNA Damaging Agents".[5]
Experimental Protocols
In Vivo Xenograft Study
-
Cell Line: HT29 human colon adenocarcinoma cells.
-
Animal Model: Female athymic nude mice.
-
Tumor Implantation: 5 x 106 HT29 cells were injected subcutaneously into the flank of each mouse.
-
Treatment Initiation: Treatment commenced when tumors reached a volume of approximately 200 mm3.
-
Drug Administration:
-
CC-401: Administered orally (p.o.) daily.
-
Oxaliplatin: Administered intraperitoneally (i.p.) once weekly.
-
Bevacizumab: Administered intraperitoneally (i.p.) twice weekly.
-
-
Efficacy Endpoint: Tumor growth delay, defined as the difference in the time for tumors in the treated group to reach a predetermined size compared to the control group.
-
Statistical Analysis: Appropriate statistical methods were used to determine the significance of the observed differences in tumor growth delay.[5]
Signaling Pathways and Experimental Workflow
JNK Signaling Pathway and Inhibition by CC-401
The following diagram illustrates the canonical JNK signaling pathway and the mechanism of inhibition by CC-401. Stress signals lead to the activation of upstream kinases (MAP3Ks and MAP2Ks), which in turn phosphorylate and activate JNK. Activated JNK then phosphorylates transcription factors like c-Jun, leading to the regulation of gene expression involved in cell survival, proliferation, and apoptosis. CC-401 acts as an ATP-competitive inhibitor, preventing the phosphorylation of JNK substrates.
Caption: JNK signaling pathway and the inhibitory action of CC-401.
Experimental Workflow for In Vivo Xenograft Study
The diagram below outlines the key steps in the preclinical evaluation of CC-401 in the HT29 colon cancer xenograft model.
Caption: Workflow of the in vivo HT29 xenograft study.
Conclusion
This compound represents a more selective second-generation JNK inhibitor compared to its predecessor, SP600125. Preclinical evidence strongly suggests its potential as a chemosensitizing agent in colon cancer, where it enhances the efficacy of standard-of-care drugs like oxaliplatin. The provided data and experimental protocols offer a solid foundation for further research into the therapeutic applications of JNK inhibition. However, the reasons for the termination of its Phase 1 clinical trial in myeloid leukemia remain an important consideration for its future development. Further investigation is warranted to fully elucidate the clinical potential and safety profile of CC-401.
References
- 1. Oxaliplatin sensitizes human colon cancer cells to TRAIL through JNK-dependent phosphorylation of Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. embopress.org [embopress.org]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. Inhibition of JNK Sensitizes Hypoxic Colon Cancer Cells to DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probiotic-derived ferrichrome inhibits colon cancer progression via JNK-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CC-401 Hydrochloride and Other JNK Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive meta-analysis of CC-401 hydrochloride, a potent c-Jun N-terminal kinase (JNK) inhibitor, and compares its performance with other notable JNK inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data, detailed methodologies, and visual representations of key biological pathways.
Executive Summary
This compound is a second-generation, ATP-competitive JNK inhibitor that has demonstrated significant potential in preclinical studies across various disease models, including renal fibrosis and cancer. It exhibits high affinity and selectivity for all three JNK isoforms. While a Phase I clinical trial for myeloid leukemia was initiated, it was subsequently terminated, and no results have been publicly released. This guide synthesizes the available data on CC-401 and provides a comparative landscape of its activity against other well-known JNK inhibitors such as SP600125, AS601245, and others.
Data Presentation: A Comparative Look at JNK Inhibitors
The following tables summarize the quantitative data for this compound and its alternatives, providing a clear comparison of their inhibitory activities.
Table 1: In Vitro Inhibitory Activity of JNK Inhibitors
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity Profile |
| This compound | JNK1/2/3 | 25-50[1][2] | - | >40-fold selective for JNK over p38, ERK, IKK2, PKC, Lck, and ZAP70[1][2] |
| SP600125 | JNK1/2/3 | 190 (JNK2)[3] | JNK1: 40, JNK2: 40, JNK3: 90[3][4][5] | Pan-JNK inhibitor; may inhibit other kinases at higher concentrations |
| AS601245 | JNK1/2/3 | - | hJNK1: 150, hJNK2: 220, hJNK3: 70[6][7][8] | 10- to 20-fold selectivity over c-src, CDK2, and c-Raf[6] |
| TCS JNK 6o | JNK1/2/3 | JNK1: 2, JNK2: 4, JNK3: 52[9][10] | JNK1: 2, JNK2: 4, JNK3: 52 | >1000-fold selective over ERK2 and p38 |
| CC-930 (Tanzisertib) | JNK1/2/3 | JNK1: 44, JNK2: 6.2 | JNK1: 61, JNK2: 7, JNK3: 6[5] | JNK2 bias[11] |
| CC-90001 | JNK1/2 | - | - | 12.9-fold selectivity for JNK1 over JNK2 in a cell-based model[12] |
Signaling Pathway
The following diagram illustrates the central role of JNK in the mitogen-activated protein kinase (MAPK) signaling cascade, which is a key target for inhibitors like CC-401.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of JNK inhibitors.
In Vitro JNK Kinase Assay
This assay is fundamental for determining the direct inhibitory effect of compounds on JNK activity.
Objective: To quantify the enzymatic activity of JNK and the inhibitory potency of compounds like CC-401.
Methodology:
-
Immunoprecipitation: JNK is immunoprecipitated from cell lysates using a JNK-specific antibody.[13]
-
Kinase Reaction: The immunoprecipitated JNK is incubated with a recombinant substrate (e.g., c-Jun) in a kinase reaction buffer containing ATP.[13][14]
-
Detection of Phosphorylation: The phosphorylation of the substrate is measured. This can be done via:
-
Inhibitor Testing: The assay is performed in the presence of varying concentrations of the inhibitor to determine its IC50 value.
In Vivo Models of Renal Fibrosis (Unilateral Ureteral Obstruction - UUO)
The UUO model is a widely used method to induce renal fibrosis and evaluate the efficacy of anti-fibrotic agents.
Objective: To assess the in vivo efficacy of JNK inhibitors in a model of renal fibrosis.
Methodology:
-
Surgical Procedure: In mice or rats, one ureter is surgically ligated, causing obstruction and leading to hydronephrosis, tubular dilatation, and interstitial fibrosis.[15][16][17] The contralateral kidney serves as a control.[16]
-
Treatment: Animals are treated with the JNK inhibitor (e.g., CC-401) or a vehicle control, typically starting at a specific time point post-surgery and continuing for a defined period.[15]
-
Endpoint Analysis: After the treatment period, kidneys are harvested for analysis. Key endpoints include:
-
Histopathology: Staining for markers of fibrosis (e.g., Sirius Red for collagen) and myofibroblast activation (e.g., α-SMA).[15]
-
Biochemical Analysis: Measurement of hydroxyproline content as an indicator of collagen deposition.[15]
-
Gene Expression Analysis: Quantification of pro-fibrotic gene expression (e.g., TGF-β, Collagen I) via qPCR.[15]
-
In Vivo Colon Cancer Xenograft Model
Xenograft models are crucial for evaluating the anti-cancer efficacy of therapeutic compounds in a living organism.
Objective: To determine the in vivo anti-tumor activity of JNK inhibitors.
Methodology:
-
Cell Culture and Implantation: Human colon cancer cells (e.g., COLO-205) are cultured and then subcutaneously or orthotopically injected into immunodeficient mice.[18]
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and receive the JNK inhibitor, a standard-of-care chemotherapeutic agent, a combination, or a vehicle control.[19]
-
Monitoring and Endpoint Analysis: Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry or western blotting.[18][19]
Conclusion
This compound is a potent and selective JNK inhibitor with demonstrated preclinical efficacy. The data presented in this guide offer a valuable comparative resource for researchers in the field of JNK signaling and drug discovery. While the clinical development of CC-401 was halted, the information gathered from its study remains relevant for the ongoing development of novel JNK-targeted therapies. The provided experimental protocols and pathway diagrams serve as a practical tool for designing and interpreting future studies in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CC 401 dihydrochloride | JNK/c-jun Inhibitors: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SP600125 | JNK Inhibitor II | JNK inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. tanzisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. abcam.cn [abcam.cn]
- 14. assaygenie.com [assaygenie.com]
- 15. UUO-induced renal fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 16. Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 18. COLO-205 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 19. CC-401 HCl | JNK inhibitor | CAS 1438391-30-0 | Buy CC-401 HCl from Supplier InvivoChem [invivochem.com]
A Head-to-Head Comparison of CC-401 and Other JNK Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the c-Jun N-terminal kinase (JNK) inhibitor CC-401 with other notable alternatives in the field. This document summarizes key performance data, outlines experimental methodologies for inhibitor evaluation, and visualizes the relevant biological pathways to support informed decisions in drug discovery and development.
Introduction to JNK Inhibition
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play a pivotal role in a variety of cellular processes, including inflammation, apoptosis, and stress responses.[1] Dysregulation of the JNK signaling pathway has been implicated in numerous diseases, such as neurodegenerative disorders, inflammatory conditions, and cancer, making JNKs attractive therapeutic targets.[1][2] JNK inhibitors are a class of compounds designed to block the activity of these kinases, thereby modulating downstream cellular events.[1] This guide focuses on CC-401, a second-generation ATP-competitive JNK inhibitor, and compares its performance with other well-known JNK inhibitors.[3][4][5]
Comparative Analysis of JNK Inhibitor Potency and Selectivity
The following tables provide a quantitative comparison of CC-401 and other JNK inhibitors based on their half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values against the three main JNK isoforms (JNK1, JNK2, and JNK3). Lower values indicate greater potency.
Table 1: Inhibitory Potency (IC50, nM) of JNK Inhibitors Against JNK Isoforms
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| CC-401 | 25-50 (Ki) | 25-50 (Ki) | 25-50 (Ki) | [6] |
| SP600125 | 40 | 40 | 90 | [7] |
| AS601245 | 150 | 220 | 70 | [6][8][9] |
| CC-930 (Tanzisertib) | 61 | 7 | 6 | [7][10] |
| TCS JNK 6o | 2 (Ki), 45 (IC50) | 4 (Ki), 160 (IC50) | 52 (Ki) | [7][10] |
Table 2: Selectivity Profile of JNK Inhibitors
| Inhibitor | Selectivity Notes | Reference |
| CC-401 | At least 40-fold selectivity for JNK over other related kinases. | [11][12] |
| SP600125 | >300-fold greater selectivity for JNK than ERK1 and p38. | [13] |
| AS601245 | 10- to 20-fold selectivity over c-src, CDK2, and c-Raf; >50- to 100-fold selectivity over a range of other kinases. | [8] |
| CC-930 (Tanzisertib) | Selectively inhibits ERK1, p38α, and EGFR at higher concentrations (IC50 = 0.48, 3.4, and 0.38 μM, respectively). | [7][10] |
| TCS JNK 6o | >1000-fold selectivity over other kinases, including ERK2 and p38. |
Experimental Protocols
The following provides a generalized methodology for an in vitro kinase assay to determine the potency and selectivity of JNK inhibitors.
In Vitro Kinase Assay for JNK Inhibition
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against JNK isoforms.
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., GST-c-Jun)
-
Kinase assay buffer
-
Test compounds (JNK inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit or similar detection reagent
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the specific JNK isoform, the substrate peptide, and the kinase assay buffer.
-
Compound Addition: Add serial dilutions of the test compound (e.g., CC-401) or a vehicle control (DMSO) to the wells of a microplate.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to the reaction mixture.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent like ADP-Glo™. This is typically done by adding the reagent and measuring the resulting luminescence with a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the JNK signaling pathway and a typical experimental workflow for evaluating JNK inhibitors.
References
- 1. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Non-kinase targeting of oncogenic c-Jun N-terminal kinase (JNK) signaling: the future of clinically viable cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK Inhibitor CC-401 - Definition (v1) by National Cancer Institute | Qeios [qeios.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of CC-401 Hydrochloride in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of CC-401 hydrochloride, a potent c-Jun N-terminal kinase (JNK) inhibitor, in a new cell line. We offer a comparative analysis of experimental approaches, detailed protocols, and data interpretation strategies to ensure robust and reliable results.
Introduction to this compound
This compound is a second-generation, ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3), with Ki values in the range of 25-50 nM.[1][2] It competitively binds to the ATP-binding site of JNK, thereby preventing the phosphorylation of its downstream substrate, c-Jun.[1][3] Published data indicates that CC-401 has at least a 40-fold selectivity for JNK compared to other related kinases such as p38, extracellular signal-regulated kinase (ERK), inhibitor of κB kinase (IKK2), protein kinase C (PKC), Lck, and zeta-associated protein of 70 kDa (ZAP70).[1][2][4][5] However, introducing any small molecule inhibitor to a new cellular context necessitates a rigorous validation of its on-target specificity and an assessment of potential off-target effects.[6][7][8]
Comparative Analysis of JNK Inhibitors
Before initiating experiments, it is crucial to consider alternative JNK inhibitors for comparative analysis. This approach strengthens the validation by demonstrating that the observed phenotype is a result of JNK inhibition rather than an artifact of a specific chemical scaffold.
| Compound | Mechanism of Action | Reported Ki/IC50 | Key Selectivity Notes | References |
| This compound | ATP-competitive JNK inhibitor | Ki: 25-50 nM | >40-fold selective over p38, ERK, IKK2, PKC, Lck, ZAP70 | [1][2][9][5] |
| SP600125 | ATP-competitive JNK inhibitor | JNK1/2/3 IC50: 40-90 nM | Inhibits other kinases (e.g., GSK-3β, CDK2) at higher concentrations. | [2] |
| JNK-IN-8 | Covalent JNK inhibitor | JNK1/2/3 IC50: <10 nM | High potency and selectivity due to covalent binding mechanism. | [2] |
Experimental Plan for Specificity Validation
A multi-pronged approach is recommended to thoroughly validate the specificity of this compound in a new cell line. This involves a combination of biochemical and cell-based assays.
Dose-Response Analysis of Target Engagement
The initial step is to determine the optimal concentration range of this compound for effective JNK inhibition in the new cell line.
Experimental Protocol: Western Blot for Phospho-c-Jun
-
Cell Culture and Treatment: Plate the new cell line at an appropriate density and allow cells to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 5, 10 µM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Stimulation: Induce JNK pathway activation using a known stimulus relevant to the cell line (e.g., anisomycin, UV radiation, or a specific cytokine).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-c-Jun (Ser63/73), total c-Jun, and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software.
Data Presentation: Dose-Response Curve
| CC-401 HCl (µM) | Normalized p-c-Jun/Total c-Jun Ratio |
| 0 (Vehicle) | 1.00 |
| 0.01 | Value |
| 0.1 | Value |
| 1 | Value |
| 5 | Value |
| 10 | Value |
Assessment of Off-Target Effects on Related Kinases
To confirm the selectivity of CC-401, it is essential to examine its effect on closely related signaling pathways, such as the p38 and ERK MAPK pathways.
Experimental Protocol: Western Blot for p-p38 and p-ERK
-
Cell Culture and Treatment: Treat cells with an effective concentration of this compound (determined from the dose-response experiment) and a higher concentration (e.g., 10-fold higher) to assess off-target effects at supra-pharmacological doses.
-
Stimulation: Co-stimulate cells with an appropriate agonist that activates multiple MAPK pathways (e.g., anisomycin or growth factors).
-
Western Blotting: Perform Western blotting as described above, but probe with primary antibodies for phospho-p38, total p38, phospho-ERK1/2, and total ERK1/2.
Data Presentation: Off-Target Kinase Activity
| Treatment | Normalized p-p38/Total p38 Ratio | Normalized p-ERK/Total ERK Ratio |
| Vehicle | 1.00 | 1.00 |
| CC-401 HCl (Effective Dose) | Value | Value |
| CC-401 HCl (High Dose) | Value | Value |
| Alternative JNK Inhibitor (e.g., SP600125) | Value | Value |
Cellular Phenotype Analysis
Correlate the observed target engagement with a relevant cellular outcome to ensure the phenotypic effects are due to JNK inhibition.
Experimental Protocol: Cell Viability/Apoptosis Assay
-
Cell Culture and Treatment: Treat cells with varying concentrations of this compound and a known inducer of JNK-mediated apoptosis (e.g., a chemotherapeutic agent).
-
Assay Performance: After an appropriate incubation period (e.g., 24-48 hours), assess cell viability using an MTT or CellTiter-Glo assay, or measure apoptosis using Annexin V/PI staining followed by flow cytometry.
Data Presentation: Cellular Viability
| Treatment | Cell Viability (%) |
| Vehicle | 100 |
| Apoptosis Inducer | Value |
| CC-401 HCl (Low Dose) + Apoptosis Inducer | Value |
| CC-401 HCl (High Dose) + Apoptosis Inducer | Value |
Visualizing the Experimental Framework and Signaling Pathway
To further clarify the experimental logic and the targeted signaling pathway, the following diagrams are provided.
Caption: JNK signaling pathway and the inhibitory action of CC-401 HCl.
Caption: Workflow for validating CC-401 HCl specificity in a new cell line.
Caption: Logical framework for assessing CC-401 HCl specificity.
Conclusion
Validating the specificity of a kinase inhibitor in a new cellular context is paramount for the integrity of experimental findings. By following this comprehensive guide, researchers can confidently establish the on-target efficacy of this compound, differentiate it from potential off-target effects, and generate robust, publishable data. This systematic approach, combining dose-response studies, off-target assessments, and phenotypic analyses, will ensure the reliable interpretation of results in drug discovery and development.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cc-401 | C22H24N6O | CID 10430360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Many experimental drugs veer off course when targeting cancer | MDedge [mdedge.com]
- 8. Some cancer drugs in clinical trials don't work by hitting their targets | EurekAlert! [eurekalert.org]
- 9. rndsystems.com [rndsystems.com]
Safety Operating Guide
Proper Disposal of CC-401 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical guidance for the proper disposal of CC-401 hydrochloride (CAS No. 1438391-30-0). Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This information is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Pre-Disposal and Handling Precautions
Before beginning any disposal-related activities, ensure all relevant personnel are equipped with appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves (nitrile or butyl rubber), and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations.[1][2] The following is a general procedural framework based on standard laboratory practices for chemical waste management.
Step 1: Segregation and Containment
-
Isolate waste this compound from other chemical waste streams to prevent inadvertent reactions.
-
Collect waste in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
Ensure the container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's waste management program.
Step 2: Waste Accumulation and Storage
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[1]
Step 3: Arrange for Professional Disposal
-
This compound waste should be disposed of through an approved and licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1][3]
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate a pickup.
Step 4: Documentation
-
Maintain accurate records of the amount of this compound waste generated and its disposal date. This documentation is crucial for regulatory compliance.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below for quick reference.
| Property | Value |
| CAS Number | 1438391-30-0 |
| Molecular Formula | C22H25ClN6O |
| Molecular Weight | 424.93 g/mol [3][4] |
| Appearance | Powder[1] |
| Solubility | No data available |
| Storage Temperature | Long term: -20°C, Short term: 2-8°C[1] |
Accidental Spill Response
In the event of a spill, the following measures should be taken immediately:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and entering drains.[1]
-
Clean-up: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a labeled container for disposal.[1] For larger spills, or if you are unsure how to proceed, contact your EHS department.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling CC-401 Hydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of CC-401 hydrochloride, a potent c-Jun N-terminal kinase (JNK) inhibitor. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting, covering operational plans from initial handling to final disposal. By adhering to these protocols, researchers can minimize risks and maintain a safe laboratory environment.
Essential Safety and Handling Information
This compound is a second-generation ATP-competitive anthrapyrazolone JNK inhibitor. While specific hazard classifications may vary by supplier, it is prudent to handle this compound with care, assuming it may have hazardous properties.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use. | Prevents skin contact with the compound. |
| Body Protection | A lab coat or other protective clothing should be worn. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If aerosols or dusts are generated, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of the compound. |
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures consistency and safety throughout the lifecycle of handling this compound in the laboratory.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, a temperature of -20°C is recommended.
Preparation of Solutions
Due to its solubility characteristics, specific procedures should be followed when preparing solutions of this compound.
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (235.33 mM) | May require sonication to fully dissolve.[1] |
| Water | 12.5 mg/mL (29.42 mM) | May require sonication to fully dissolve.[1] |
For in vivo studies, specific formulations may be required. For example, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to achieve a clear solution.[2]
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable experimental outcomes. The following are representative protocols for in vitro and in vivo studies involving this compound.
In Vitro JNK Inhibition Assay in HK-2 Cells
This protocol describes an assay to evaluate the inhibitory effect of CC-401 on JNK signaling in a human kidney proximal tubular epithelial cell line (HK-2).
Materials:
-
HK-2 cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
Sorbitol (for inducing osmotic stress and activating JNK)
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies (e.g., anti-phospho-c-Jun, anti-c-Jun, anti-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture HK-2 cells in DMEM/F12 supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Plating: Seed cells in 6-well plates and allow them to adhere and reach approximately 80-90% confluency.
-
Serum Starvation: Before treatment, starve the cells in a low-serum medium (e.g., 0.5% FBS) for 24 hours.
-
CC-401 Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations (e.g., 1-5 µM) in the cell culture medium.[1] Pre-treat the cells with the CC-401 solutions for 1 hour.
-
JNK Activation: Induce JNK signaling by adding sorbitol to the media at a final concentration of 300 mM for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-c-Jun and total c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated c-Jun to total c-Jun.
In Vivo Experimental Workflow
The following diagram outlines a general workflow for an in vivo study using this compound.
Caption: General workflow for an in vivo study with this compound.
JNK Signaling Pathway and the Role of CC-401
CC-401 is a potent inhibitor of all three forms of JNK (JNK1, JNK2, and JNK3) with Ki values in the range of 25-50 nM.[1] It acts by competitively binding to the ATP-binding site of JNK, thereby preventing the phosphorylation of its downstream targets, most notably the transcription factor c-Jun. The diagram below illustrates the JNK signaling cascade and the point of inhibition by CC-401.
Caption: The JNK signaling pathway and inhibition by this compound.
Disposal Plan
Proper disposal of unused this compound and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
Step-by-Step Disposal Procedure
-
Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other solid materials should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Needles and syringes used for administering this compound should be disposed of in a designated sharps container.
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Irritant").
-
Storage of Waste: Store hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are kept closed except when adding waste.
-
Neutralization (for dilute aqueous solutions, if permissible by institutional policy):
-
Caution: This should only be performed by trained personnel and in accordance with institutional and local regulations.
-
For small quantities of dilute acidic or basic solutions containing this compound, neutralization to a pH between 6 and 8 may be an option before collection as hazardous waste. Slowly add a dilute acid or base while monitoring the pH.
-
-
Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
By implementing these comprehensive safety and handling procedures, researchers can confidently and safely incorporate this compound into their experimental workflows, contributing to the advancement of scientific knowledge while prioritizing the well-being of laboratory personnel and the protection of the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
